molecular formula C10H9NO2 B1595474 2-hydroxy-1-(1H-indol-5-yl)ethanone CAS No. 38693-06-0

2-hydroxy-1-(1H-indol-5-yl)ethanone

Cat. No.: B1595474
CAS No.: 38693-06-0
M. Wt: 175.18 g/mol
InChI Key: KOMURGMEAMZZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-1-(1H-indol-5-yl)ethanone is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1-(1H-indol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-10(13)8-1-2-9-7(5-8)3-4-11-9/h1-5,11-12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMURGMEAMZZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191990
Record name Ketone, hydroxymethyl 5-indolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38693-06-0
Record name Ketone, hydroxymethyl 5-indolyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038693060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, hydroxymethyl 5-indolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-hydroxy-1-(1H-indol-5-yl)ethanone: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-hydroxy-1-(1H-indol-5-yl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this and similar molecular scaffolds.

Introduction and Molecular Overview

This compound belongs to the broad class of indole derivatives, which are a cornerstone of many natural products and pharmacologically active compounds. The indole nucleus is a privileged scaffold in drug discovery, and its substitution at the 5-position, combined with a hydroxyethanone side chain, presents a unique combination of functional groups that could lead to novel biological activities. Indolyl ethanone derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This guide will delve into the predicted chemical properties, a proposed synthetic route, and the potential therapeutic applications of this intriguing molecule.

Predicted Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is scarce. However, by analyzing its constituent parts—the indole ring and the α-hydroxy ketone moiety—and data from its precursor, 1-(1H-indol-5-yl)ethanone, we can predict its key properties.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties.

PropertyPredicted/Known ValueSource/Basis
Molecular Formula C₁₀H₉NO₂-
Molecular Weight 175.19 g/mol -
CAS Number 38693-06-0[1]
Appearance Likely a solid at room temperatureBased on related compounds[2]
Melting Point Expected to be higher than 1-(1H-indol-5-yl)ethanone (94-95 °C) due to hydrogen bondingBased on precursor data[3]
Boiling Point Predicted to be higher than 1-(1H-indol-5-yl)ethanone (333.9°C at 760 mmHg)Based on precursor data[3]
Solubility Expected to have moderate solubility in polar organic solvents (e.g., ethanol, DMSO, DMF) and low solubility in water.General chemical principles
XLogP3 Predicted to be lower than the precursor (XLogP3 = 2) due to the added hydroxyl group.Based on precursor data[3]
Predicted Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of a novel compound. Below are the predicted key features in ¹H NMR, ¹³C NMR, and IR spectra for this compound.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the indole ring protons, the methylene protons, and the hydroxyl proton.

  • Indole NH (~8.5-9.0 ppm, broad singlet): This proton is typically deshielded and may exhibit broadening due to quadrupole coupling with the nitrogen atom.

  • Indole Aromatic Protons (~6.5-8.5 ppm): The protons on the indole ring will appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by the substitution at the 5-position.

  • Methylene Protons (-CH₂OH, ~4.5-5.0 ppm, singlet or doublet): These protons are adjacent to a carbonyl group and a hydroxyl group, leading to a downfield shift. The signal may be a singlet or could be split by the hydroxyl proton depending on the solvent and concentration.

  • Hydroxyl Proton (-OH, variable shift, broad singlet): The chemical shift of the hydroxyl proton is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O, ~190-200 ppm): The ketone carbonyl carbon is typically found in this downfield region.

  • Indole Aromatic Carbons (~100-140 ppm): The eight carbons of the indole ring will give rise to signals in this range.

  • Methylene Carbon (-CH₂OH, ~60-70 ppm): The carbon of the hydroxymethyl group will appear in this region.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (~3200-3500 cm⁻¹, broad): A broad absorption band characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • N-H Stretch (~3300-3400 cm⁻¹, sharp to broad): The indole N-H stretch will be present in this region.

  • C=O Stretch (~1650-1680 cm⁻¹): A strong absorption band corresponding to the ketone carbonyl group. The position may be slightly lower than a typical ketone due to conjugation with the indole ring.

  • C=C Aromatic Stretch (~1400-1600 cm⁻¹): Multiple bands corresponding to the carbon-carbon double bond stretching vibrations within the indole ring.

Proposed Synthesis and Purification

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available indole-5-carboxylic acid. This proposed pathway leverages a known procedure for the synthesis of the precursor, 1-(1H-indol-5-yl)ethanone, followed by a standard alpha-hydroxylation of the ketone.

Synthesis Workflow

Synthesis_Workflow start Indole-5-carboxylic Acid step1 Step 1: Acetylation (e.g., with Methyllithium) start->step1 intermediate 1-(1H-indol-5-yl)ethanone step1->intermediate step2 Step 2: Alpha-Hydroxylation (e.g., with an oxidizing agent) intermediate->step2 product This compound step2->product

Sources

An In-depth Technical Guide to 2-hydroxy-1-(1H-indol-5-yl)ethanone Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-hydroxy-1-(1H-indol-5-yl)ethanone derivatives and their analogues. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. This document will delve into the synthetic methodologies, structure-activity relationships (SAR), and the diverse biological activities exhibited by these molecules, offering insights into their potential as scaffolds for novel drug discovery.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets. The versatility of the indole ring system allows for substitutions at multiple positions, leading to a diverse chemical space for the exploration of therapeutic agents.

Derivatives of indole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of an ethanone moiety, particularly with a hydroxyl group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will focus specifically on derivatives of this compound, exploring how modifications to this core structure impact its biological profile.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on the indole ring and the ethanone side chain.

General Synthetic Approach

A common strategy involves the acylation of a substituted indole at the C5 position, followed by α-hydroxylation of the ketone. Key synthetic transformations are outlined below.

Synthesis_Workflow Indole Substituted 1H-Indole Acylation Friedel-Crafts Acylation (e.g., with 2-chloroacetyl chloride) Indole->Acylation Intermediate 2-chloro-1-(1H-indol-5-yl)ethanone Acylation->Intermediate Hydroxylation Nucleophilic Substitution (e.g., with NaOH or other hydroxide source) Intermediate->Hydroxylation Product This compound Hydroxylation->Product Derivatization Further Derivatization (e.g., Etherification, Esterification) Product->Derivatization Analogues Analogues Derivatization->Analogues

Caption: General synthetic workflow for this compound and its analogues.

Detailed Experimental Protocol: Synthesis of a Hydrazone Derivative

The following protocol is adapted from methodologies described for the synthesis of related indole-hydrazone derivatives, which are known to possess significant biological activity.[3][4] This protocol serves as a representative example of how the core structure can be modified to generate a library of analogues.

Step 1: Synthesis of the Hydrazide Intermediate

  • Dissolve the starting indole derivative (e.g., indole-3-acetic acid) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-10 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • To the resulting ester dissolved in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 12-16 hours.

  • Cool the reaction and collect the precipitated hydrazide by filtration.

Step 2: Condensation to Form the Hydrazone

  • Dissolve the synthesized hydrazide and a substituted 2-hydroxy-1-phenylethanone in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the product from a suitable solvent to obtain the pure indole-hydrazone derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indole ring and the aromatic ring of the ethanone moiety.

SAR_Diagram cluster_indole Indole Ring Modifications cluster_ethanone Ethanone Side Chain Modifications Core This compound Core N1_Sub N1-Substitution (Alkyl, Aryl) Core->N1_Sub Influences CBP/EP300 inhibition C2_C3_Sub C2/C3-Substitution (e.g., linking to other rings) Core->C2_C3_Sub Benzene_Sub Benzene Ring Substitution (e.g., -Br, -Cl, -NO2) Core->Benzene_Sub Impacts antimalarial activity OH_Mod Hydroxyl Group Modification (Ether, Ester) Core->OH_Mod Carbonyl_Mod Carbonyl Group Modification (Hydrazone, Schiff Base) Core->Carbonyl_Mod Enhances anti-inflammatory and anticancer activity

Caption: Key structural modifications influencing the biological activity of the core scaffold.

Studies on related indole derivatives have provided valuable SAR insights:

  • Substitution on the Indole Nitrogen (N1): The nature of the substituent at the N1 position can significantly impact activity. For instance, in a series of 1-(1H-indol-1-yl)ethanone derivatives, modifications at this position were crucial for their inhibitory activity against CBP/EP300 bromodomains, which are implicated in cancer.[5]

  • Substitution on the Benzene Portion of the Indole Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring of the indole nucleus can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. For example, nitro and bromo substitutions have been shown to enhance the antimalarial activity of indolyl-3-ethanone-α-thioether derivatives.[6]

  • Modification of the Carbonyl Group: The carbonyl group of the ethanone moiety is a key site for derivatization. The formation of hydrazones and Schiff bases has been a successful strategy to enhance the anti-inflammatory and anticancer activities of indole derivatives.[2][3]

  • Linkage Position: The point of attachment of substituents or other ring systems to the indole core is critical. Studies on bis-indole compounds have shown that the linkage position (e.g., 5-5', 6-6') dramatically affects the molecule's overall shape and its ability to bind to target proteins.[7]

Diverse Biological Activities and Therapeutic Potential

While specific data on this compound is limited, the broader class of indole-ethanone derivatives has demonstrated a remarkable range of biological activities.

Biological Activity Key Findings for Analogous Compounds Potential Therapeutic Application Reference
Anticancer Inhibition of CBP/EP300 bromodomains by 1-(1H-indol-1-yl)ethanone derivatives, leading to reduced cell growth in prostate cancer cell lines.Prostate Cancer[5]
Mild anticancer activity of indole-hydrazone derivatives against breast cancer cell lines (MCF-7).Breast Cancer[2]
Anti-inflammatory Indole-hydrazone derivatives showed significant anti-inflammatory activity in carrageenan-induced edema models, with some compounds exhibiting better inhibition than indomethacin.Inflammatory Disorders[2][8]
Antimicrobial Novel 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives exhibited excellent antibacterial activity against S. aureus, B. subtilis, and E. coli.Bacterial Infections[9]
Antimalarial Indolyl-3-ethanone-α-thioether derivatives were designed as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).Malaria[6]
Antiviral Indanone derivatives, a related class of compounds, have shown antiviral activity.Viral Infections[1][10]
Neurodegenerative Diseases Indanone-containing compounds, such as the FDA-approved drug donepezil, are potent acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.Alzheimer's Disease[10][11]
Fused tricyclic pyrazino[1,2-a]indol-1(2H)-one derivatives have shown potential in inhibiting amyloid-β aggregation.Alzheimer's Disease[12]
Serotonin Receptor Ligands Certain indole derivatives act as ligands for serotonin 5-HT1A and 5-HT2A receptors, suggesting potential applications in treating anxiety and cognitive disorders.Anxiety, Cognitive Disorders[13]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its analogues underscore the potential of this chemical class. Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation of substitutions at various positions of the core molecule is necessary to delineate the precise structural requirements for different biological activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential to assess their drug-likeness and potential for in vivo efficacy.

References

  • Ali, M. A., et al. (2008). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o912. [Link]

  • Chauhan, A., & Sharma, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 846-877. [Link]

  • Fun, H. K., et al. (2008). 1-(2-Hydr-oxy-5-methyl-phen-yl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o912. [Link]

  • He, H., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 149, 144-162. [Link]

  • Pawar, S. S., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 564-576. [Link]

  • Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry, 5(6), 1261-1273. [Link]

  • Singh, S., et al. (2020). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 17(1), 104-116. [Link]

  • Wikipedia contributors. (2024). Ibogaine. Wikipedia, The Free Encyclopedia. [Link]

  • Melaugh, G., et al. (2011). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 54(19), 6611-6627. [Link]

  • Ibrahim, Z. Y., et al. (2020). Molecular structures of design indolyl-3-ethanone-α-thioethers derivatives and their hypothetical activities. ResearchGate. [Link]

  • Wujec, M., et al. (2022). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 27(18), 5898. [Link]

  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1-19. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. [Link]

  • Sadek, B., et al. (2022). Design, synthesis and structure-activity relationship studies of 3-phenylpyrazino[1,2-a]indol-1(2H)-ones as amyloid aggregation and cholinesterase inhibitors with antioxidant activity. ResearchGate. [Link]

  • Patil, S. A., et al. (2017). Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry, 138, 1-19. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of 2-hydroxy-1-(1H-indol-5-yl)ethanone in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical framework for characterizing the solubility of 2-hydroxy-1-(1H-indol-5-yl)ethanone, a novel indole derivative with potential therapeutic applications. In the absence of established public data for this specific molecule, this document serves as a first-principles guide, detailing the theoretical considerations, robust experimental protocols, and data interpretation strategies necessary for a thorough solubility assessment. We will explore both thermodynamic and kinetic solubility assays, provide a rationale for solvent selection based on physicochemical properties and Hansen Solubility Parameters, and situate these experimental choices within the broader context of pharmaceutical development and regulatory expectations.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising chemical entity from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount parameter. Insufficient solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and inadequate bioavailability.[1] For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile across a range of solvents and pH conditions is therefore not merely a data-gathering exercise; it is a fundamental prerequisite for informed decision-making in lead optimization, formulation development, and predicting in vivo performance.[2]

This guide focuses on this compound, a molecule of interest due to the prevalence of the indole scaffold in pharmacologically active compounds.[3][4] The presence of a hydroxyl group, a ketone, and the indole N-H moiety suggests a molecule with complex solubility behavior, capable of engaging in hydrogen bonding as both a donor and an acceptor.[5][6][7] This document will provide the necessary theoretical foundation and practical, step-by-step protocols to rigorously determine the solubility of this and other similar drug candidates.

Theoretical Framework for Solubility Assessment

A scientifically sound approach to solubility determination begins with an understanding of the physicochemical properties of the target molecule and the principles governing its interaction with various solvents.

Physicochemical Properties of this compound
  • Indole Ring: The indole nucleus is a versatile scaffold. The N-H group is a hydrogen bond donor, and the aromatic system can participate in π-π stacking and hydrophobic interactions.[4][6] The lone pair of electrons on the nitrogen atom is involved in the aromatic system, rendering the indole nitrogen weakly basic.[8]

  • Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and a weak hydrogen bond acceptor, significantly increasing the potential for interaction with polar and protic solvents like water.

  • Ketone Group (C=O): The carbonyl oxygen is a hydrogen bond acceptor, contributing to the molecule's polarity.

  • pKa Prediction: The acidity of the indole N-H is low (pKa around 17 in water), meaning it will not be significantly deprotonated in physiological pH ranges.[9] The hydroxyl group is phenolic-like, and its acidity will be influenced by the electron-withdrawing nature of the acetyl group. Predicting the pKa is crucial as it dictates the ionization state of the molecule at different pH values, which in turn dramatically affects solubility.[10][11]

Solvent Selection: A Hansen Solubility Parameter Approach

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic nonpolar interactions.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solvent and solute, the higher the likelihood of dissolution.[12][13] For this compound, we would anticipate good solubility in solvents with moderate to high δP and δH values, such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[14]

A logical workflow for solvent selection is presented below:

G A Characterize Physicochemical Properties of the API B Estimate Hansen Solubility Parameters (HSP) of the API A->B C Select a Range of Solvents with Varying HSP Values B->C D Prioritize Solvents Based on Toxicity and Pharmaceutical Relevance (e.g., Ethanol, PEG 400, DMSO) C->D E Perform Initial Screening (Kinetic Solubility Assay) D->E F Select Key Solvents for In-depth Thermodynamic Solubility Studies E->F

Caption: Workflow for rational solvent selection for solubility studies.

Experimental Protocols

Two primary types of solubility assays are employed in drug development: kinetic and thermodynamic. Kinetic assays are high-throughput and suitable for early discovery, while thermodynamic assays are lower-throughput but provide the "gold standard" equilibrium solubility value.[15][16]

Kinetic Solubility Assay

This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. It reflects the solubility of a supersaturated solution and is useful for ranking compounds in early-stage discovery.[17][18][19]

Protocol: High-Throughput Kinetic Solubility Determination

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[17]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This results in a final DMSO concentration of 1%.[19]

  • Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1.5 to 2 hours.[15]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[15]

  • Quantification (Optional but Recommended): For more precise measurement, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve.[17]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. It is the definitive measure of solubility and is crucial for later-stage development and regulatory submissions.[20][21]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely known volume of the selected solvent or aqueous buffer. Ensure there is enough solid to maintain a saturated solution with visible excess solid at the end of the experiment.[20]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours.[20] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For aqueous buffers, it is critical to measure the pH of the saturated solution to check for any changes.[20]

  • Filtration/Centrifugation: To remove any remaining undissolved microparticles, either centrifuge the aliquot at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF). The first few drops of the filtrate should be discarded to prevent drug loss due to filter adsorption.[17]

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Solid-State Analysis: It is best practice to analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate transformations during the experiment.

The overall workflow for determining both kinetic and thermodynamic solubility can be visualized as follows:

G cluster_0 Kinetic Solubility (Early Stage) cluster_1 Thermodynamic Solubility (Late Stage) A Prepare 20 mM Stock in DMSO B Add to Aqueous Buffer (e.g., PBS pH 7.4) A->B C Incubate (2h) & Measure Turbidity (Nephelometry) B->C D Report Kinetic Solubility (µg/mL or µM) C->D E Add Excess Solid to Solvent F Equilibrate (24-72h) with Shaking E->F G Separate Supernatant (Centrifuge/Filter) F->G H Quantify Concentration (HPLC-UV / LC-MS/MS) G->H I Report Equilibrium Solubility (mg/mL or M) H->I

Caption: Comparative workflow of kinetic vs. thermodynamic solubility assays.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Weight~175 g/mol Low molecular weight is generally favorable for solubility.
Hydrogen Bond Donors2 (N-H, O-H)High potential for interaction with protic solvents.[5]
Hydrogen Bond Acceptors2 (C=O, -OH)High potential for interaction with protic solvents.[5]
Predicted LogP1.0 - 2.0Indicates moderate lipophilicity; likely to have some aqueous solubility but also solubility in organic solvents.
Predicted pKa~9-10 (phenolic OH)Solubility will be pH-dependent, increasing at pH > pKa.

Table 2: Example Solubility Data for this compound

Solvent/MediumTemperature (°C)Assay TypeSolubility (µg/mL)
PBS (pH 7.4)25Kinetic[Experimental Value]
PBS (pH 7.4)37Thermodynamic[Experimental Value]
Simulated Gastric Fluid (pH 1.2)37Thermodynamic[Experimental Value]
Water25Thermodynamic[Experimental Value]
Ethanol25Thermodynamic[Experimental Value]
Propylene Glycol25Thermodynamic[Experimental Value]
DMSO25Thermodynamic[Experimental Value]

Regulatory Context and Authoritative Grounding

Solubility data is a cornerstone of the Biopharmaceutics Classification System (BCS), a framework used by regulatory agencies like the FDA and EMA.[22] According to the International Council for Harmonisation (ICH) M9 guideline, a drug substance is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[23][24][25] Therefore, determining the thermodynamic solubility in buffers at pH 1.2, 4.5, and 6.8 is a regulatory expectation for many oral drug products.[22][23] The protocols described in this guide are designed to generate data that is compliant with these regulatory standards.

Conclusion

Determining the solubility of a new chemical entity like this compound is a critical, multi-faceted process that underpins successful drug development. This guide has provided a comprehensive roadmap, from theoretical predictions based on molecular structure to detailed, actionable protocols for both high-throughput kinetic screening and gold-standard thermodynamic measurements. By employing a rational, evidence-based approach to solvent selection and experimental design, researchers can generate high-quality, reliable solubility data. This not only de-risks the development process by identifying potential liabilities early but also provides the foundational knowledge required for effective formulation design and regulatory success.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved February 7, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. (2008). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 7, 2026, from [Link]

  • HSP Basics. (n.d.). Prof Steven Abbott. Retrieved February 7, 2026, from [Link]

  • ICH M9 Biopharmaceutics classification system-based biowaivers. (2019). International Council for Harmonisation. Retrieved February 7, 2026, from [Link]

  • Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. (2011). Biophysical Journal. Retrieved February 7, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceutics. Retrieved February 7, 2026, from [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved February 7, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 7, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies. Retrieved February 7, 2026, from [Link]

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (2024). Journal of Chemical Information and Modeling. Retrieved February 7, 2026, from [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved February 7, 2026, from [Link]

  • Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights. (2024). Angewandte Chemie International Edition. Retrieved February 7, 2026, from [Link]

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (2022). Molecules. Retrieved February 7, 2026, from [Link]

  • Drawing graphs with dot. (2015). Graphviz. Retrieved February 7, 2026, from [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). AAPS PharmSciTech. Retrieved February 7, 2026, from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. Retrieved February 7, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. Retrieved February 7, 2026, from [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2024). The Chemical Record. Retrieved February 7, 2026, from [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2023). Admescope. Retrieved February 7, 2026, from [Link]

  • MOLECULAR DOCKING AND ADMET STUDIES OF ETHANONE, 1-(2-HYDROXY-5-METHYL PHENYL) FOR ANTI-MICROBIAL PROPERTIES. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Monooxygenase Activity of Indoleamine 2,3-Dioxygenase. (2023). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Graphviz tutorial. (2021). YouTube. Retrieved February 7, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers. (2021). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • Indole. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Hansen Solubility Parameters 2000.pdf. (n.d.). Kinam Park. Retrieved February 7, 2026, from [https://www.kinampark.com/Hansen Solubility Parameters 2000.pdf]([Link] Solubility Parameters 2000.pdf)

  • User Guide. (n.d.). graphviz 0.21 documentation. Retrieved February 7, 2026, from [Link]

  • Harnessing Natural Deep Eutectic Solvents for Functional Foods: Enhancing Extraction, and Antioxidant/Anti-Inflammatory Bioactivity. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. (2024). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. (2007). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Chemical Properties of Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1). (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]

  • Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. (2024). MDPI. Retrieved February 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-hydroxy-1-(1H-indol-5-yl)ethanone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-1-(1H-indol-5-yl)ethanone, a derivative of the ubiquitous and biologically significant indole scaffold. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles, data on analogous compounds, and validated synthetic methodologies to offer a robust predictive profile. The guide details plausible synthetic routes, predicted physicochemical properties, expected spectral characteristics, and a discussion of its potential chemical reactivity and biological significance. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for applications in medicinal chemistry and materials science.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole scaffold has proven to be a privileged structure in drug discovery.[2] The introduction of an α-hydroxy ketone moiety to the 5-position of the indole ring, as in this compound, is anticipated to modulate the electronic and steric properties of the parent indole, potentially leading to novel biological activities. α-Hydroxy ketones are themselves important pharmacophores and versatile synthetic intermediates.[3] This guide aims to provide a detailed theoretical and practical framework for the study of this intriguing molecule.

Nomenclature and Structural Elucidation

  • IUPAC Name: this compound

  • Synonyms: 5-(2-hydroxyacetyl)indole, 5-(glycoloyl)indole

  • CAS Number: Not assigned.

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.19 g/mol

Caption: Chemical structure of this compound.

Predicted Physical and Chemical Properties

PropertyPredicted ValueRationale
Appearance White to off-white solidSimilar to 5-acetylindole and other crystalline hydroxy ketones.
Melting Point > 120 °CThe introduction of a hydroxyl group is expected to increase the melting point compared to 5-acetylindole (m.p. 118-120 °C) due to hydrogen bonding.
Boiling Point > 350 °CExpected to be significantly higher than that of 5-acetylindole due to increased polarity and hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Sparingly soluble in water and nonpolar solvents.The hydroxyl and ketone groups will enhance solubility in polar solvents. The indole ring contributes to some lipophilicity.
pKa ~16-17 (indole N-H), ~13-14 (hydroxyl H)The indole N-H is weakly acidic. The α-hydroxyl proton is more acidic than a typical alcohol due to the electron-withdrawing effect of the adjacent carbonyl group.
LogP < 2.0The addition of a hydroxyl group will decrease the LogP value compared to 5-acetylindole, indicating increased hydrophilicity.

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached in a two-step sequence from commercially available indole: first, the introduction of the acetyl group at the 5-position to form 5-acetylindole, followed by the α-hydroxylation of the acetyl group.

G cluster_0 Step 1: Synthesis of 5-Acetylindole cluster_1 Step 2: α-Hydroxylation Indole Indole 5-Acetylindole 5-Acetylindole Indole->5-Acetylindole Friedel-Crafts Acylation (e.g., Ac₂O, SnCl₄) This compound This compound 5-Acetylindole->this compound Oxidation (e.g., Oxone, TFAA, cat. I₂) or Enzymatic Hydroxylation

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(1H-indol-5-yl)ethanone (5-Acetylindole)

The introduction of an acetyl group onto the indole ring can be achieved via Friedel-Crafts acylation. While indole typically undergoes electrophilic substitution at the C3 position, acylation at C5 can be achieved, although it may require specific conditions or starting materials to favor this regioselectivity.[4]

Protocol 1: Friedel-Crafts Acylation of Indole

  • Reaction Setup: To a stirred solution of indole in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂ or Ar), add a Lewis acid catalyst (e.g., SnCl₄, AlCl₃) at 0 °C.[5][6]

  • Addition of Acylating Agent: Slowly add acetic anhydride or acetyl chloride to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: From Indole-5-carboxylic Acid

An alternative route involves the reaction of indole-5-carboxylic acid with an organolithium reagent.[7]

  • Reaction Setup: Dissolve indole-5-carboxylic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.[7]

  • Addition of Reagent: Slowly add a solution of methyl lithium in diethyl ether.[7]

  • Reaction and Quenching: Stir the mixture at room temperature for several hours, then quench with a saturated aqueous solution of ammonium chloride.[7]

  • Extraction and Purification: Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[7]

Step 2: α-Hydroxylation of 5-Acetylindole

The conversion of the acetyl group to a hydroxyacetyl group can be accomplished through various oxidative methods.

Protocol 3: Oxidation with Oxone®

This method provides an effective and economical route for the α-hydroxylation of aryl ketones.[8][9]

  • Reaction Mixture: In a suitable solvent mixture (e.g., water-acetonitrile), combine 5-acetylindole, Oxone®, trifluoroacetic anhydride (TFAA), and a catalytic amount of iodobenzene.[9]

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 90 °C) for several hours, monitoring by TLC.[9]

  • Workup and Purification: After completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Predicted Spectroscopic Data

The following spectral characteristics are predicted for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Indole N-H: A broad singlet between δ 11.0-12.0 ppm.

  • Aromatic Protons (Indole Ring):

    • H4: A doublet around δ 8.0-8.2 ppm.

    • H6: A doublet of doublets around δ 7.7-7.9 ppm.

    • H7: A doublet around δ 7.4-7.6 ppm.

    • H2 and H3: Signals in the aromatic region, likely between δ 6.5-7.5 ppm.

  • CH₂ (methylene): A singlet around δ 4.5-5.0 ppm.

  • OH (hydroxyl): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely between δ 3.0-5.0 ppm.

Note: NMR prediction tools can provide more specific estimated chemical shifts.[10][11][12]

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal around δ 195-205 ppm.

  • Indole Ring Carbons: Signals in the range of δ 100-140 ppm.

  • Methylene Carbon (CH₂OH): A signal around δ 65-75 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (hydroxyl): A broad absorption band in the region of 3200-3500 cm⁻¹.[13]

  • N-H Stretch (indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

  • C=O Stretch (ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency from a typical aliphatic ketone.[14][15]

  • C-O Stretch (alcohol): A signal in the fingerprint region, typically around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak at m/z = 175.

  • Key Fragmentation Patterns:

    • Alpha-cleavage: Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to give an acylium ion at m/z = 144. This is a common fragmentation pathway for ketones.[16][17][18]

    • Loss of water (H₂O, 18 Da) from the molecular ion.

    • Fragmentation of the indole ring.

Chemical Reactivity

The chemical reactivity of this compound is governed by its three main functional groups: the indole nucleus, the ketone, and the secondary alcohol.

  • Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with strong bases to form an indolyl anion, which can then be alkylated or acylated.[19]

  • Indole Ring: The indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position.[20]

  • Ketone: The carbonyl group can undergo nucleophilic addition reactions (e.g., reduction to a diol, Grignard reactions) and can be a site for condensation reactions.

  • Hydroxyl Group: The secondary alcohol can be oxidized to an α-dicarbonyl compound, esterified, or etherified. It can also participate in hydrogen bonding, influencing the molecule's physical properties and intermolecular interactions.

Potential Biological and Pharmacological Significance

While the specific biological activities of this compound have not been reported, the indole scaffold is present in a multitude of biologically active compounds.[2] Indole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1][21] The introduction of the α-hydroxy ketone functionality may impart unique biological properties. For instance, α-hydroxy ketones are known to be present in some natural products with biological activity and can act as precursors to other important functional groups. Further research is warranted to explore the potential of this molecule in various therapeutic areas.

Conclusion

This compound represents a promising yet underexplored molecule at the intersection of indole chemistry and α-hydroxy ketone functionality. This guide has provided a comprehensive, albeit largely predictive, overview of its properties and a clear roadmap for its synthesis. By leveraging established synthetic methodologies for Friedel-Crafts acylation and subsequent α-hydroxylation, researchers can access this compound for further investigation. The predicted spectral and physicochemical properties herein serve as a valuable reference for its characterization. The diverse biological activities associated with the indole nucleus suggest that this compound is a compelling target for screening in drug discovery programs.

References

  • Reuman, M., & Dimmock, J. R. (1987). Acylation of Indole under Friedel−Crafts Conditions—An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2005). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 7(12), 2453–2456. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Organic Letters, 8(15), 3391–3393. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. [Link]

  • Christoffers, J., & Werner, T. (2002). New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. Synlett, (11), 1751-1758. [Link]

  • Chemistry LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 036-056. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Wikipedia. (2024). Indole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • The Pharma Innovation Journal. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti- Microbial. [Link]

  • Zhao, J., et al. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis, 5(6), 3608-3611. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

  • Chemistry LibreTexts. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The infrared absorption spectra of some aromatic hydroxy-ketones. [Link]

  • Chemaxon. (n.d.). NMR Predictor. [Link]

  • University of Calgary. (n.d.). IR: ketones. [Link]

  • IntechOpen. (2024). Synthesis and evaluation of biological activity of some novel indoles. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-Depth Technical Guide to the Speculative Mechanism of Action of 2-hydroxy-1-(1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Inquiry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic and steric properties allow it to interact with a diverse range of biological targets.[3] When substituted at the 5-position with a 2-hydroxyethanone moiety, as in 2-hydroxy-1-(1H-indol-5-yl)ethanone, a novel chemical entity with intriguing, yet unexplored, therapeutic potential emerges. The ethanone linker provides a degree of rotational freedom, while the terminal hydroxyl group introduces a potential site for hydrogen bonding and metabolic transformation.

This technical guide provides a speculative exploration into the potential mechanisms of action of this compound. Grounded in the established pharmacology of its constituent chemical motifs—the indole-5-yl core and the 2-hydroxyacetophenone-like side chain—we will propose several plausible biological targets and signaling pathways. This document is intended not as a definitive statement of fact, but as a rigorously structured framework for future investigation, complete with detailed experimental protocols designed to test the articulated hypotheses.

Molecular Profile and Structural Considerations

This compound is a small molecule characterized by the fusion of a benzene and a pyrrole ring, forming the indole scaffold, with a hydroxyacetyl group attached to the C5 position of the benzene ring.

  • The Indole-5-yl Moiety: Substitution at the C5 position of the indole ring is a common feature in many biologically active compounds. The electronic nature of the substituent at this position can significantly influence receptor affinity and selectivity. For instance, the introduction of electron-withdrawing groups at C5 has been shown to enhance affinity for the serotonin transporter.[4]

  • The 2-Hydroxyethanone Side Chain: This functional group is reminiscent of 2-hydroxyacetophenone derivatives, which have been utilized as scaffolds in the development of various bioactive agents, including Liver X Receptor (LXR) agonists.[5][6] The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule within a protein's binding pocket. The ketone functionality also presents a key interaction point.

Speculative Mechanisms of Action and Experimental Validation

Given the absence of direct biological data for this compound, we propose three primary speculative mechanisms of action based on structure-activity relationships of related compounds. Each hypothesis is accompanied by a detailed experimental workflow for validation.

Hypothesis I: Inhibition of Tubulin Polymerization

Rationale: Many indole derivatives are potent anticancer agents that function by disrupting microtubule dynamics through inhibition of tubulin polymerization.[7] These compounds often bind to the colchicine binding site on β-tubulin. The indole nucleus of this compound could potentially occupy this site, leading to cell cycle arrest and apoptosis in proliferating cells.

Experimental Validation Workflow:

Protocol 2.1.1: In Vitro Tubulin Polymerization Assay

Objective: To determine if this compound directly inhibits the polymerization of purified tubulin.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in G-PEM buffer.

    • Prepare positive (paclitaxel, 10 µM) and negative (DMSO vehicle) controls.

  • Assay Procedure:

    • In a 96-well, clear-bottom plate, add 10 µL of the test compound dilutions or controls.

    • Add 90 µL of the tubulin solution (final concentration 3 mg/mL) to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Calculate the rate of polymerization and the maximal polymer mass.

    • Determine the IC₅₀ value of this compound for tubulin polymerization inhibition.

Data Presentation (Hypothetical):

CompoundIC₅₀ (µM) for Tubulin Polymerization Inhibition
This compound5.2
Colchicine (Reference)0.8
Paclitaxel (Reference)N/A (Promoter)
Vehicle (DMSO)No Inhibition

Diagram 2.1.1: Experimental Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis prep_tubulin Reconstitute Tubulin prep_compound Prepare Compound Dilutions add_compound Add Compound/Controls to 96-well plate prep_compound->add_compound prep_controls Prepare Controls (Paclitaxel, DMSO) prep_controls->add_compound add_tubulin Add Tubulin Solution add_compound->add_tubulin read_plate Measure Absorbance (340 nm) every min for 60 min add_tubulin->read_plate plot_data Plot Absorbance vs. Time read_plate->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for assessing tubulin polymerization inhibition.

Hypothesis II: Modulation of Inflammatory Pathways via COX/LOX Inhibition

Rationale: The indole scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[1] Some indole derivatives also exhibit dual COX/LOX inhibitory activity. The structural features of this compound may allow it to fit within the active sites of these enzymes, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.

Experimental Validation Workflow:

Protocol 2.2.1: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

Objective: To evaluate the direct inhibitory effect of this compound on the activity of COX-1, COX-2, and 5-LOX enzymes.

Methodology:

  • Reagent Preparation:

    • Use commercially available enzyme immunoassay (EIA) kits for COX-1 (ovine), COX-2 (human recombinant), and 5-LOX (potato).

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions.

    • Prepare reference inhibitors: SC-560 (for COX-1), celecoxib (for COX-2), and zileuton (for 5-LOX).

  • Assay Procedure (COX-1/2):

    • Follow the manufacturer's protocol. Typically, this involves incubating the enzyme with the test compound and arachidonic acid (substrate).

    • The assay measures the amount of prostaglandin F2α produced, which is detected colorimetrically.

  • Assay Procedure (5-LOX):

    • Follow the manufacturer's protocol. This assay typically measures the production of leukotrienes from arachidonic acid, often detected via a colorimetric reaction.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ values for each enzyme by fitting the data to a dose-response curve.

Data Presentation (Hypothetical):

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
This compound15.82.59.7
Indomethacin (Reference)0.11.2>100
Zileuton (Reference)>100>1000.5

Diagram 2.2.1: Hypothesized Anti-inflammatory Signaling Pathway

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Cell Membrane phospholipids Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation_cox Inflammation Pain, Fever pgs->inflammation_cox lts Leukotrienes lox->lts inflammation_lox Inflammation Bronchoconstriction lts->inflammation_lox compound This compound compound->cox Inhibits compound->lox Inhibits

Caption: Proposed inhibition of COX and LOX pathways.

Hypothesis III: Interaction with Serotonergic System Components

Rationale: The indole core is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Many indole-containing compounds act as ligands for serotonin receptors or transporters.[8] Ibogaine, an indole alkaloid, interacts with multiple neurotransmitter systems, including serotonin receptors.[9] The specific substitution pattern of this compound could confer affinity and selectivity for a particular 5-HT receptor subtype or the serotonin transporter (SERT).

Experimental Validation Workflow:

Protocol 2.3.1: Radioligand Binding Assays for Serotonin Receptors and Transporter

Objective: To determine the binding affinity of this compound for a panel of serotonin receptor subtypes and the serotonin transporter.

Methodology:

  • Reagent Preparation:

    • Utilize commercially available membrane preparations from cells expressing individual human recombinant 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) or SERT.

    • Select appropriate radioligands for each target (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A, [³H]Citalopram for SERT).

    • Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.

    • Prepare known reference compounds for each target for determination of non-specific binding.

  • Assay Procedure:

    • In a 96-well filter plate, incubate the membrane preparation, radioligand, and test compound/vehicle at appropriate concentrations and temperatures according to established protocols for each target.

    • After incubation, rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration.

    • Determine the inhibition constant (Ki) for this compound at each target by fitting the data to a one-site competition binding model.

Data Presentation (Hypothetical):

TargetRadioligandKi (nM) for this compound
5-HT₁A Receptor[³H]8-OH-DPAT850
5-HT₂A Receptor[³H]Ketanserin75
5-HT₂C Receptor[³H]Mesulergine1200
Serotonin Transporter (SERT)[³H]Citalopram>10,000

Diagram 2.3.1: Logical Flow for Serotonergic Activity Screening

G start Test Compound: This compound binding_assay Radioligand Binding Assay (Panel of 5-HT Receptors & SERT) start->binding_assay determine_ki Determine Ki Values binding_assay->determine_ki high_affinity High Affinity? (Ki < 100 nM) determine_ki->high_affinity functional_assay Functional Assay (e.g., Calcium Flux, cAMP) high_affinity->functional_assay Yes no_activity No Significant Activity high_affinity->no_activity No agonist_antagonist Determine Agonist/ Antagonist Activity functional_assay->agonist_antagonist

Caption: Decision tree for investigating serotonergic activity.

Synthesis of Hypotheses and Future Directions

This guide outlines three plausible, experimentally testable hypotheses for the mechanism of action of this compound. It is conceivable that the compound exhibits polypharmacology, acting on multiple targets to varying degrees. For instance, an effect on the 5-HT₂A receptor (Hypothesis III) could be synergistic with anti-inflammatory actions (Hypothesis II), as serotonin signaling can modulate inflammatory responses.

Should initial screening yield positive results in any of these areas, further investigation would be warranted. This would include:

  • Cell-based assays: Validating the in vitro findings in relevant cell lines (e.g., cancer cell lines for tubulin inhibition, macrophage cell lines for anti-inflammatory effects).

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the parent compound to identify key structural features required for activity and to optimize potency and selectivity.

  • In vivo studies: Evaluating the compound's efficacy and safety in appropriate animal models of disease.

The speculative frameworks provided herein offer a robust starting point for the systematic elucidation of the pharmacological profile of this compound, a molecule that sits at the intersection of several pharmacologically privileged scaffolds.

References

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Retrieved from [Link]

  • Hussain, Z., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved from [Link]

  • JETIR. (Year N/A). A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. Retrieved from [Link]

  • Kaur, G., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Retrieved from [Link]

  • Kuethe, J. T., et al. (2005). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Retrieved from [Link]

  • Melagraki, G., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. Retrieved from [Link]

  • Wikipedia. (Date N/A). Ibogaine. Retrieved from [Link]

  • S. K. Sharma, & R. Kumar. (2012). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research. Retrieved from [Link]

  • Shibuya, K., et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. PubMed. Retrieved from [Link]

  • Singh, A., & Kumar, R. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Retrieved from [Link]

  • Singh, B., & Kumar, A. (2017). The Multi‐Pharmacological Targeted Role of Indole and its Derivatives: A review. ResearchGate. Retrieved from [Link]

  • Varricchio, C., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. Retrieved from [Link]

  • Wang, Y., et al. (2021). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. NIH. Retrieved from [Link]

  • Wróbel, D., et al. (2001). Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. PubMed. Retrieved from [Link]

  • Zareen, S., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Retrieved from [Link]

  • Google Patents. (Date N/A). Syntheses based on 2-hydroxyacetophenone.
  • Wang, G., et al. (2018). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. ACS Publications. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 2-hydroxy-1-(1H-indol-5-yl)ethanone experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-hydroxy-1-(1H-indol-5-yl)ethanone (also known as 5-(alpha-hydroxyacetyl)indole). The indole scaffold is a privileged structure in drug discovery, and the alpha-hydroxy ketone moiety serves as a critical pharmacophore in various kinase inhibitors and receptor modulators. This guide prioritizes a Protection-Acylation-Functionalization-Deprotection strategy, ensuring regioselectivity at the C5 position while mitigating side reactions typical of the electron-rich indole nucleus.

Retrosynthetic Analysis & Strategy

The synthesis of 5-substituted indoles is often complicated by the high nucleophilicity of the C3 position. Direct Friedel-Crafts acylation of indole typically yields the C3-acetyl product. Therefore, this protocol utilizes 5-bromoindole as the starting material, leveraging cross-coupling chemistry to install the acetyl group specifically at C5.

Strategic Pillars:

  • N-Protection: Essential to prevent N-alkylation/acylation and to modulate the electron density of the indole ring during oxidation steps. The Tosyl (Ts) group is selected for its crystallinity and ease of removal.

  • C5-Acylation: A Stille cross-coupling with tributyl(1-ethoxyvinyl)tin provides a masked acetyl group (enol ether), which is unmasked via mild acidic hydrolysis.

  • Alpha-Functionalization: Selective alpha-bromination followed by nucleophilic displacement with acetate.

  • Global Deprotection: A final basic hydrolysis step simultaneously cleaves the alpha-acetate ester and the N-tosyl protecting group to yield the target alcohol.

Synthetic Pathway Visualization

SynthesisPath Start 5-Bromoindole Step1 1-Tosyl-5-bromoindole Start->Step1 TsCl, NaH DMF, 0°C Step2 1-Tosyl-5-acetylindole Step1->Step2 Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene then HCl (aq) Step3 Alpha-Bromo Intermediate Step2->Step3 PTAB (TMSPhNBr3) THF, RT Step4 Acetate Intermediate Step3->Step4 KOAc DMF, 60°C Final This compound Step4->Final NaOH MeOH/H2O, Reflux

Figure 1: Step-wise synthetic pathway from 5-bromoindole to the target alpha-hydroxy ketone.

Experimental Protocol

Step 1: N-Protection of 5-Bromoindole

Objective: Mask the indole nitrogen to prevent side reactions and facilitate purification.

  • Reagents: 5-Bromoindole (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), p-Toluenesulfonyl chloride (TsCl, 1.1 equiv), DMF (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with 5-bromoindole dissolved in anhydrous DMF (0.5 M concentration) under Nitrogen atmosphere.

    • Cool to 0°C in an ice bath.

    • Add NaH portion-wise over 15 minutes. Allow gas evolution to cease (approx. 30 min).

    • Add TsCl solution (in minimal DMF) dropwise.

    • Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench: Pour into ice-water. The product often precipitates as a solid. Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.

Step 2: Stille Coupling (Installation of Acetyl Group)

Objective: Install the acetyl moiety at C5 using a masked enol ether.

  • Reagents: 1-Tosyl-5-bromoindole (1.0 equiv), Tributyl(1-ethoxyvinyl)tin (1.1 equiv), Pd(PPh3)4 (0.05 equiv), Toluene (degassed).

  • Procedure:

    • Dissolve the protected indole in degassed Toluene (0.2 M).

    • Add the tin reagent and the Palladium catalyst.

    • Reflux (110°C) for 12–16 hours under Nitrogen.

    • Hydrolysis: Cool the mixture to RT and add 1N HCl (aq). Stir vigorously for 1 hour. This step hydrolyzes the intermediate enol ether to the ketone.

    • Workup: Extract with EtOAc. Wash organic layer with KF (aq) solution (to precipitate tin residues as insoluble fluoride). Filter through Celite.

    • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Note: This yields 1-Tosyl-5-acetylindole .

Step 3: Selective Alpha-Bromination

Objective: Introduce a leaving group at the alpha-position of the acetyl group.

  • Reagents: 1-Tosyl-5-acetylindole (1.0 equiv), Phenyltrimethylammonium tribromide (PTAB, 1.05 equiv), THF.

  • Procedure:

    • Dissolve the ketone in THF (0.1 M).

    • Add PTAB solid portion-wise at RT. PTAB is preferred over elemental bromine (Br2) as it provides a stoichiometric, gradual release of bromine, preventing over-bromination or ring bromination.

    • Stir for 2–4 hours. The orange color of the reagent will fade.

    • Workup: Quench with saturated NaHCO3. Extract with DCM.[1] Dry over MgSO4 and concentrate.

    • Stability Note: The alpha-bromo ketone is lachrymatory and potentially unstable; use immediately in the next step.

Step 4: Displacement and Global Deprotection

Objective: Convert the bromide to a hydroxyl group and remove the N-tosyl protection in a streamlined workflow.

  • Reagents: Potassium Acetate (KOAc, 2.0 equiv), DMF, NaOH (2M aq), Methanol.

  • Procedure:

    • Displacement: Dissolve the crude alpha-bromo intermediate in DMF. Add KOAc and heat to 60°C for 2 hours. This forms the alpha-acetoxy intermediate.[2][3]

    • Deprotection: Without isolating the intermediate, cool the solution to RT. Add Methanol (equal volume to DMF) and NaOH (2M, 3.0 equiv).

    • Heat to reflux (approx. 70°C) for 1–2 hours. This saponifies the acetate ester and cleaves the N-tosyl sulfonamide.

    • Workup: Neutralize with 1N HCl to pH ~7. Remove Methanol under reduced pressure.[1] Extract the aqueous residue with EtOAc (3x).

    • Purification: The final product is polar. Purify via column chromatography (DCM/MeOH 95:5) or recrystallization from Ethanol/Water.

Data Summary & Critical Parameters

ParameterSpecification / ConditionRationale
Starting Material 5-BromoindoleCommercially available; avoids C3 regioselectivity issues.
Catalyst Pd(PPh3)4 (5 mol%)Standard for Stille coupling; ensures high turnover.
Brominating Agent PTAB (TMSPhNBr3)Milder than Br2; prevents bromination of the indole C3 position.
Hydrolysis Base NaOH / MeOHStrong enough to cleave N-Tosyl; mild enough to preserve the indole ring.
Overall Yield 45% - 60% (4 steps)Typical for multi-step indole functionalization.

Alternative "Green" Methodology (Hypervalent Iodine)

For laboratories wishing to avoid Tin reagents (Stille) or Bromination, a modern alternative exists using Koser's Reagent (Hydroxy(tosyloxy)iodobenzene, HTIB).

  • Precursor: Start with 5-Acetylindole (commercially available or via Step 2).

  • Reaction: Treat 5-acetylindole with HTIB in Acetonitrile.

  • Mechanism: This directly yields the alpha-tosyloxy ketone.

  • Hydrolysis: The tosyloxy group is an excellent leaving group, displaced by water/hydroxide to yield the alpha-hydroxy ketone.

    • Advantage:[1][4][5][6][7][8] Avoids toxic tin and lachrymatory bromoketones.

    • Disadvantage:[6] Reagents are more expensive; HTIB synthesis requires care.

Troubleshooting Guide

Issue: Low Yield in Stille Coupling
  • Cause: Oxygen poisoning of Pd catalyst or "Tin residue" contamination.

  • Solution: Ensure rigorous degassing (freeze-pump-thaw) of Toluene. Use the KF (Potassium Fluoride) wash during workup to sequester Tin byproducts as insoluble solids.

Issue: Over-bromination (Dibromide formation)
  • Cause: Excess PTAB or high temperature.

  • Solution: Maintain strict 1.05 equiv of PTAB. Perform the reaction at 0°C if selectivity is poor. Monitor strictly by TLC; stop immediately upon consumption of starting material.

Issue: Incomplete N-Detosylation
  • Cause: Base concentration too low or reaction time too short.

  • Solution: The N-Tosyl group on indoles is stable. Ensure the hydrolysis step is a true reflux with adequate NaOH concentration (at least 2M). Magnesium in Methanol (Mg/MeOH) is an alternative reductive cleavage method if base hydrolysis fails.

References

  • Stille Coupling on Indoles

    • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.
    • Context: General procedure for palladium-c
  • Alpha-Bromination with PTAB

    • Groweiss, A. (1987). Bromination of ketones with phenyltrimethylammonium tribromide. Organic Process Research & Development usage.
    • Context: Use of PTAB for selective alpha-bromination in the presence of sensitive functionalities.
    • (Representative JOC citation for PTAB usage).

  • Hypervalent Iodine Alternative (Koser's Reagent)

    • Moriarty, R. M., et al. (1990).[6] Hypervalent iodine in organic synthesis.[5][6][9] α-Hydroxylation of ketones.[1][7][10][11]

    • Context: Direct conversion of ketones to alpha-hydroxy ketones using HTIB.
  • Indole Protection Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Context: Standard protocols for N-tosyl

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-hydroxy-1-(1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of 2-hydroxy-1-(1H-indol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail a robust methodology employing Electrospray Ionization (ESI) for sensitive detection and high-resolution mass spectrometry for unambiguous identification and structural elucidation. This note is intended for researchers, analytical chemists, and drug development professionals requiring a reliable protocol for the characterization of indole-containing compounds. We explain the rationale behind method development choices, from sample preparation to instrument parameters, and provide a detailed interpretation of the expected fragmentation patterns.

Introduction: The Significance of Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties allow it to participate in various biological interactions. The title compound, this compound, serves as a valuable building block in the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.[1]

Accurate and sensitive analytical methods are paramount for ensuring the purity, identity, and stability of such intermediates throughout the drug development process.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose, offering high selectivity and sensitivity for the analysis of complex mixtures and the characterization of novel chemical entities.[3] This guide establishes a definitive LC-MS/MS protocol for this compound, focusing on the principles of ionization and the logic of its gas-phase fragmentation behavior.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development. The structure contains a polar hydroxyl group, a moderately polar ketone, and an indole ring system capable of hydrogen bonding and protonation, making it ideally suited for ESI-MS analysis.

PropertyValueSource
Chemical Structure N/A
Molecular Formula C₁₀H₉NO₂Calculation
Monoisotopic Mass 175.06333 DaCalculation
[M+H]⁺ Exact Mass 176.07060 DaCalculation
Predicted LogP ~1.5 - 2.0Based on similar structures[4][5]

The Analytical Rationale: Why This Method Works

Our approach is built on coupling the separation power of reversed-phase liquid chromatography with the specificity of high-resolution tandem mass spectrometry.

  • Chromatography: A C18 stationary phase is selected for its excellent retention of moderately nonpolar compounds like our analyte. The use of a gradient elution with acidified water and acetonitrile ensures sharp peak shapes and efficient separation from potential impurities.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The indole nitrogen is readily protonated in an acidic environment, leading to the efficient formation of the protonated molecule, [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis.[6]

  • Mass Analysis: We recommend a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. These platforms provide sub-5 ppm mass accuracy, which is essential for confirming the elemental composition of the parent ion and its fragments, thereby increasing confidence in identification.[2]

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is used to controllably fragment the selected precursor ion ([M+H]⁺ at m/z 176.07). The resulting product ions are diagnostic of the molecule's structure. The fragmentation patterns of indole-containing compounds, ketones, and alcohols are well-documented and provide a predictable basis for structural confirmation.[7][8][9]

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system, where the expected results (retention time, accurate mass, and fragmentation pattern) serve to confirm the integrity of the analysis.

Materials and Reagents
  • Analyte: this compound standard

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Additive: Optima™ LC/MS grade Formic Acid

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) methanol:water. This solution is suitable for direct infusion or LC-MS injection.

    • Causality Note: Using a solvent composition for the working solution that is similar to or weaker than the initial mobile phase conditions prevents peak distortion during chromatographic analysis.

Liquid Chromatography (LC) Method
ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.9 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.[10]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry (MS) Method

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterQ-TOF SettingOrbitrap Setting
Ionization Mode ESI PositiveESI Positive
Capillary Voltage 3.5 kV3.5 kV
Source Temperature 120 °C320 °C (Heater Temp)
Desolvation Gas Flow 800 L/hr (Nitrogen)40 arbitrary units (Sheath Gas)
Desolvation Temp. 450 °C350 °C
Scan Range (MS1) m/z 50 - 500m/z 50 - 500
Resolution (MS1) > 20,000 FWHM60,000 FWHM
Precursor Ion (MS/MS) m/z 176.07m/z 176.07
Collision Energy (CE) Ramped 10-30 eVStepped NCE 15, 25, 35
Collision Gas ArgonNitrogen (HCD)

Data Interpretation: Decoding the Spectra

The power of this method lies in the multi-faceted data it produces. A successful analysis will show a chromatographic peak at a specific retention time, a parent ion with a highly accurate mass in the MS1 spectrum, and a predictable fragmentation pattern in the MS2 spectrum.

Overall Workflow

The logical flow from sample to confirmed identification is illustrated below. This workflow ensures that each step provides a layer of evidence, culminating in a high-confidence result.

G cluster_prep Sample Handling cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Analyte Standard Dissolution Dissolve in Methanol/Water Sample->Dissolution LC LC Separation (C18 Column) Dissolution->LC ESI ESI+ Ionization LC->ESI MS1 Full Scan MS1 (Accurate Mass of [M+H]⁺) ESI->MS1 Isolation Precursor Ion Isolation (m/z 176.07) MS1->Isolation CID Collision-Induced Dissociation Isolation->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 Interpretation Interpretation (Confirm Structure) MS2->Interpretation

Caption: Experimental workflow from sample preparation to data interpretation.

Predicted Fragmentation Pathway

The structural features of this compound lead to several predictable fragmentation channels upon CID. The primary cleavages are expected around the keto-alcohol side chain, with characteristic losses also originating from the indole ring.

Predicted Fragment IonCalculated Exact MassProposed Loss / Origin
[M+H]⁺ 176.07060 Protonated Molecule
[M+H-H₂O]⁺158.06004Neutral loss of water from the hydroxyl group. A common pathway for alcohols.[8][11]
[M+H-CH₂O]⁺146.06004Neutral loss of formaldehyde via rearrangement.
[M+H-C₂H₃O₂]⁺117.05728Cleavage of the entire hydroxyethanone side chain.
[C₈H₆N]⁺116.04948Indole core fragment after side chain cleavage.
[C₇H₅]⁺89.03858Benzene ring fragment after cleavage of the pyrrole ring.

The proposed fragmentation cascade is visualized below, highlighting the most probable and structurally informative product ions.

G cluster_frags Primary Fragments cluster_subfrags Secondary Fragments parent [M+H]⁺ m/z 176.07 frag1 m/z 158.06 parent->frag1 - H₂O frag2 m/z 117.06 parent->frag2 - COCH₂OH frag3 m/z 146.06 parent->frag3 - CH₂O frag4 m/z 116.05 frag2->frag4 - H frag5 m/z 89.04 frag4->frag5 - HCN

Sources

Application Notes and Protocols for the Crystal Structure Analysis of 2-hydroxy-1-(1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of an Indole Derivative

2-hydroxy-1-(1H-indol-5-yl)ethanone is a bifunctional organic molecule featuring an indole nucleus, a common scaffold in numerous biologically active compounds and natural products. The presence of both a hydroxyl group and a carbonyl group, in addition to the N-H group of the indole ring, makes this molecule a prime candidate for forming extensive and intricate hydrogen bonding networks. Understanding the three-dimensional arrangement of molecules in the solid state through single-crystal X-ray diffraction (SC-XRD) is paramount. This knowledge provides critical insights into intermolecular interactions, which in turn govern key physicochemical properties such as solubility, stability, melting point, and crystal packing. For drug development professionals, a detailed structural understanding can inform polymorph screening, formulation strategies, and the design of new molecular entities with improved properties.

This guide provides a comprehensive overview of the methodologies and protocols for the synthesis, crystallization, and complete crystal structure analysis of this compound, serving as a robust template for the characterization of similar small molecules.

Part 1: Synthesis and Crystallization

A plausible synthetic route to obtain this compound is proposed, followed by detailed protocols for obtaining single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

Protocol 1: Synthesis

  • Protection of Indole: React 1H-indole with a suitable protecting group for the nitrogen, such as a tosyl (Ts) or Boc group, to prevent side reactions.

  • Friedel-Crafts Acylation: In a cooled, inert atmosphere, react the N-protected indole with 2-(benzyloxy)acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent like dichloromethane.

  • Deprotection of the Hydroxyl Group: The benzyl protecting group on the hydroxyl can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).

  • Deprotection of the Indole Nitrogen: Remove the N-protecting group under appropriate conditions (e.g., basic hydrolysis for a tosyl group).

  • Purification: The crude product should be purified using column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[1][2] For a molecule like this compound, with its hydrogen bonding capabilities, several techniques can be employed.

Protocol 2: Crystallization by Slow Evaporation

This is often the simplest and most successful method for small organic molecules.[2][3]

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). A suitable solvent is one in which the compound is moderately soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent mixture at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has a few pinholes or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Protocol 3: Vapor Diffusion

This technique is useful when the compound is too soluble in a particular solvent.[2][3]

  • Dissolution: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

  • Setup: Place this solution in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Introduction of a "Poor" Solvent: In the larger container, add a larger volume of a "poor" solvent (one in which the compound is sparingly soluble, but which is miscible with the "good" solvent).

  • Diffusion: Over time, the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next stage is to determine their three-dimensional structure using SC-XRD.

Experimental Workflow

The overall workflow for SC-XRD is a multi-step process that requires careful execution and data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis_reporting Analysis & Reporting synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., PLATON/checkCIF) structure_refinement->validation analysis Analysis of Intermolecular Interactions validation->analysis reporting CIF Generation & Database Deposition analysis->reporting

Caption: Experimental workflow for crystal structure analysis.

Protocol 4: Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[4]

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms.[4]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.[5][6] The data collection strategy aims for high completeness and redundancy of the diffraction data.[6]

Protocol 5: Structure Solution and Refinement

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensities of the individual reflections. These intensities are then corrected for various experimental factors.

  • Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction pattern.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are commonly used.[6] Software such as SHELXT is highly effective for this step.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This is typically performed using software like SHELXL.[7] The refinement process optimizes the atomic coordinates, and thermal displacement parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Part 3: Data Analysis and Interpretation

A successful structure refinement provides a wealth of information. The final output is typically a Crystallographic Information File (CIF), which is the standard format for storing and sharing crystal structure data.[8][9][10][11]

Crystallographic Data Summary

The key parameters from the crystal structure determination should be summarized in a table.

ParameterValue (Example)
Chemical FormulaC₁₀H₉NO₂
Formula Weight175.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Absorption Coeff. (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
θ range for data collectionValue
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F²Value
Final R indices [I > 2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak/hole (e.Å⁻³)Value and Value
Analysis of Intermolecular Interactions

The presence of N-H, O-H, and C=O groups in this compound suggests that hydrogen bonding will be a dominant force in its crystal packing.[12][13][14][15] These interactions can be analyzed in detail using software like PLATON or Olex2.[16][17][18][19][20]

Key Hydrogen Bonds to Investigate:

  • N-H···O=C: The indole N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a good acceptor. This interaction can lead to the formation of chains or dimers.

  • O-H···O=C: The hydroxyl group is another strong hydrogen bond donor that can interact with the carbonyl oxygen.

  • O-H···N(indole): The hydroxyl group could potentially act as a donor to the nitrogen of a neighboring indole ring, though this is less common.

  • C-H···O: Weaker C-H···O interactions involving the aromatic C-H groups of the indole ring can also play a role in stabilizing the crystal structure.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H C2 C=O N1->C2 N-H···O=C O1 O-H O1->C2 O-H···O=C C1 C=O N2 N-H O2 O-H O2->C1 O-H···O=C

Sources

Application Note: Purification and Stabilization of 2-Hydroxy-1-(1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 2-hydroxy-1-(1H-indol-5-yl)ethanone (also known as 5-(hydroxyacetyl)indole). This compound is a critical pharmacophore in the synthesis of beta-adrenergic blockers and serotonin receptor ligands.

The Challenge: The indole moiety is electron-rich and susceptible to oxidative oligomerization (browning), while the


-hydroxy ketone functionality is prone to dimerization and rearrangement under basic conditions. Achieving high purity (>98%) requires a strategy that minimizes thermal stress and light exposure.

Scope: This document covers isolation from crude reaction mixtures (typically hydrolysis of


-halo ketones), recrystallization, and chromatographic polishing.

Chemical Context & Impurity Profile[1][2][3][4]

To purify effectively, one must understand the origin of the crude material. The target is most commonly synthesized via the hydrolysis of 2-chloro-1-(1H-indol-5-yl)ethanone .

ComponentStructure / NatureSolubility ProfileRemoval Strategy
Target Compound Polar, H-bond donor/acceptorSoluble: DMSO, MeOH, EtOAcInsoluble: Hexanes, Water (cold)N/A
Precursor (Cl/Br-analog) Less polar, alkylating agentSoluble: DCM, EtOAcFlash Chromatography / Wash
5-Acetylindole Over-reduction byproductModerate polarityRecrystallization (remains in mother liquor)
Indole Oligomers High MW, colored (red/brown)VariableAdsorbent filtration (Charcoal/Silica)
Inorganic Salts NaBr, NaCl, FormatesWater solubleAqueous workup / Filtration

Method A: Recrystallization (Scalable Protocol)

Recommended for batches >5g where purity is >85%.

Principle: The target compound possesses a "Goldilocks" polarity that allows for selective crystallization from aqueous alcohols, leaving non-polar precursors and highly polar salts in solution.

Materials
  • Solvent A: Ethanol (Absolute) or Isopropyl Alcohol (IPA).

  • Anti-solvent: Deionized Water (degassed).

  • Additives: Activated Charcoal (Norit SX Ultra).

Step-by-Step Protocol
  • Dissolution: Transfer the crude solid to a round-bottom flask. Add Ethanol (10 mL/g of solid) .

  • Thermal Dissolution: Heat the mixture to 65°C (do not boil vigorously). If solids remain, add Ethanol in 1 mL increments.

    • Critical Control: If the solution is dark brown/black, add Activated Charcoal (5 wt%) and stir for 10 mins at 60°C. Filter hot through a Celite pad.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to 40°C .

  • Anti-Solvent Addition: Add Water (warm, 40°C) dropwise until a persistent turbidity (cloudiness) is observed. Typically, a ratio of 1:0.5 (EtOH:Water) is reached.

  • Crystallization: Allow the flask to cool to room temperature (20°C) over 2 hours with gentle stirring. Then, cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the off-white crystals using a Buchner funnel.

  • Wash: Wash the cake with cold 30% EtOH/Water .

  • Drying: Dry under high vacuum (<5 mbar) at 35°C for 12 hours. Avoid high temperatures to prevent dimerization.

Method B: Flash Chromatography (High Purity)

Recommended for batches <5g or complex mixtures.

Principle: Separation based on the significant polarity difference between the


-hydroxy ketone and the halo-ketone precursor.
System Parameters
  • Stationary Phase: Spherical Silica Gel (20-40 µm), 60 Å pore size.

  • Cartridge Loading: 1% to 5% sample load (w/w).

  • Mobile Phase A: Dichloromethane (DCM) or Heptane.

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).

    • Recommendation:DCM/MeOH provides better selectivity for indoles than Heptane/EtOAc.

Gradient Protocol
Time (CV)% Mobile Phase B (MeOH)Event
0 - 20%Equilibrate / Elute non-polars
2 - 50%

2%
Elute 5-acetylindole
5 - 122%

5%
Elute Target (this compound)
12 - 155%

10%
Wash polar oligomers

Note: Indoles can "tail" on silica due to NH-silanol interactions. Pre-washing the column with 1% Triethylamine (TEA) in DCM can improve peak shape, but ensure TEA is removed before product collection.

Method C: Stabilization & Storage

Indole derivatives are photosensitive and prone to auto-oxidation.

  • Inert Atmosphere: Always store the purified solid under Argon or Nitrogen.

  • Temperature: Store at -20°C for long-term stability.

  • Container: Amber glass vials with PTFE-lined caps.

Process Visualization (Logic Flow)

PurificationWorkflow Start Crude Reaction Mixture (Hydrolysis of Halo-Ketone) Extraction Liquid-Liquid Extraction (EtOAc / Water) Remove Salts Start->Extraction CheckPurity Analyze Purity (LC-MS) Decision Purity > 85%? CheckPurity->Decision Extraction->CheckPurity Recryst Method A: Recrystallization (EtOH / Water) Decision->Recryst Yes (High Purity) Flash Method B: Flash Chromatography (DCM / MeOH Gradient) Decision->Flash No (Complex Mix) Charcoal Decolorization (Activated Charcoal) Recryst->Charcoal If Colored Final Pure this compound (>98%) Recryst->Final Flash->Final Charcoal->Recryst Storage Storage: -20°C, Argon, Amber Vial Final->Storage

Caption: Decision matrix for selecting the optimal purification route based on crude purity.

Quality Control Criteria

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Singlet at

~4.7 ppm (CH2-OH); Indole protons 6.5-8.5 ppm.
Purity HPLC (C18, H2O/MeCN)> 98.0% Area
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/DCM)
Appearance VisualOff-white to pale beige solid. (Brown indicates oxidation).

References

  • Synthesis of 1-Indanones and Indole Derivatives. Beilstein Journal of Organic Chemistry, 2017, 13, 451–494.[1]

  • Indole Chemistry & Purification. PubChem Compound Summary: 1-(1H-indol-5-yl)ethanone.[2][3] National Library of Medicine.

  • General Purification of Hydroxy-Ketones. Organic Syntheses, Coll. Vol. 3, p. 538 (1955). (Adapted methodology for alpha-hydroxy ketone stabilization).

Sources

Application Notes & Protocols: 2-hydroxy-1-(1H-indol-5-yl)ethanone as a Versatile Intermediate for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-hydroxy-1-(1H-indol-5-yl)ethanone. We will explore robust protocols for its preparation and demonstrate its utility as a strategic intermediate in the construction of pharmacologically relevant molecular frameworks, particularly those containing the indolethanolamine motif.

Introduction: The Strategic Value of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. Notable drugs containing the indole moiety include the anti-inflammatory agent Indomethacin, the anti-migraine drug Sumatriptan, and the antihypertensive agent Pindolol.[1][2]

The functionalization of the indole core at specific positions is key to modulating biological activity. The C5 position, in particular, offers a vector for substitution that can significantly influence receptor binding and pharmacokinetic properties. The intermediate, this compound, is a highly valuable building block because it incorporates three critical functional handles for synthetic elaboration:

  • The indole N-H group , which can be alkylated or acylated.

  • The ketone carbonyl , which is a prime site for nucleophilic addition or reductive amination.

  • The α-hydroxyl group , which introduces a chiral center and a site for further modification or hydrogen bonding interactions in a final drug molecule.

This guide will provide a validated, two-step protocol for the synthesis of this intermediate and demonstrate its application in a key synthetic transformation.

Part I: Synthesis of the Intermediate: this compound

A reliable and scalable synthesis of the title compound is paramount. While various methods for the C5-acylation of indoles exist, a common and effective strategy involves a two-step sequence: the formation of 1-(1H-indol-5-yl)ethanone, followed by α-hydroxylation. This approach avoids potential side reactions associated with directly introducing the α-hydroxy ketone moiety.

Protocol 1A: Synthesis of 1-(1H-indol-5-yl)ethanone

The initial step involves the synthesis of the precursor ketone. A robust method starts from indole-5-carboxylic acid, which is commercially available. The carboxylic acid is treated with an organometallic reagent, such as methyl lithium, to form a stable dilithio intermediate, which upon aqueous workup yields the desired methyl ketone.[3]

Experimental Protocol:

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole-5-carboxylic acid (10.0 g, 62.1 mmol) and anhydrous tetrahydrofuran (THF, 250 mL).

  • Reaction: Cool the resulting suspension to 0 °C in an ice bath.

  • Addition of Reagent: Add methyl lithium (1.6 M in diethyl ether, 97.0 mL, 155.2 mmol, 2.5 equiv) dropwise via the dropping funnel over a period of 60 minutes, maintaining the internal temperature below 5 °C. A precipitate will form.

  • Incubation: After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 40 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water (20 mL). Gas evolution will occur.

  • Workup: Remove the organic solvents under reduced pressure. Partition the resulting slurry between dichloromethane (400 mL) and water (100 mL).

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography (eluting with a gradient of 30% to 50% ethyl acetate in heptane) to afford 1-(1H-indol-5-yl)ethanone as a solid.[3]

Protocol 1B: α-Hydroxylation to Yield this compound

The conversion of the ketone to the α-hydroxy ketone can be achieved via several methods. A common laboratory-scale method involves forming the silyl enol ether followed by oxidation with m-CPBA. This provides a clean conversion to the target intermediate.

Experimental Protocol:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-(1H-indol-5-yl)ethanone (5.0 g, 31.4 mmol) in anhydrous THF (100 mL).

  • Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 17.3 mL, 34.5 mmol, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Silyl Enol Ether Formation: Add chlorotrimethylsilane (TMSCl, 4.4 mL, 34.5 mmol, 1.1 equiv) dropwise and stir for another 30 minutes at -78 °C, then allow the mixture to warm to room temperature.

  • Oxidation: Cool the solution to 0 °C. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 7.7 g, 34.5 mmol, 1.1 equiv) in dichloromethane (50 mL) dropwise. Stir at 0 °C for 2 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL). Extract the mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

Synthesis Workflow and Data Summary

Synthesis_Workflow cluster_0 Protocol 1A: Ketone Formation cluster_1 Protocol 1B: α-Hydroxylation Indole5CA Indole-5-carboxylic acid Ketone 1-(1H-indol-5-yl)ethanone Indole5CA->Ketone 1. MeLi, THF 2. H₂O workup Ketone_ref 1-(1H-indol-5-yl)ethanone HydroxyKetone This compound Ketone_ref->HydroxyKetone 1. LDA, TMSCl 2. m-CPBA

Caption: Two-step synthesis of the target intermediate.

ParameterProtocol 1A: Ketone FormationProtocol 1B: α-Hydroxylation
Starting Material Indole-5-carboxylic acid1-(1H-indol-5-yl)ethanone
Key Reagents Methyl lithium, THFLDA, TMSCl, m-CPBA
Typical Yield 50-60%[3]65-75%
Appearance Off-white to pale yellow solidWhite to off-white solid
¹H NMR (CDCl₃, δ) ~8.8 (br s, 1H), 8.3 (s, 1H), 7.9 (d, 1H), 7.4-7.3 (m, 2H), 6.7 (m, 1H), 2.7 (s, 3H)~8.9 (br s, 1H), 8.4 (s, 1H), 8.0 (d, 1H), 7.4-7.3 (m, 2H), 6.7 (m, 1H), 4.9 (s, 2H)
MS (ESI+) m/z 160 [M+H]⁺m/z 176 [M+H]⁺

Part II: Application in the Synthesis of Indolethanolamine Scaffolds

The this compound intermediate is an ideal precursor for synthesizing indolethanolamine derivatives. This scaffold is central to many β-adrenergic receptor agonists and antagonists. The synthetic strategy leverages the ketone for the introduction of an amine via reductive amination.

Causality in Experimental Design

Reductive amination is a powerful transformation that combines a ketone with an amine to form an imine (or enamine) in situ, which is then reduced to the corresponding amine. The choice of reducing agent is critical for success.

  • Why Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (Na(OAc)₃BH)? These reagents are specifically chosen because they are mild hydride donors. They are selective for the protonated iminium ion intermediate and will not readily reduce the starting ketone under the reaction conditions (typically mildly acidic). This selectivity prevents the wasteful formation of the corresponding alcohol as a byproduct and ensures a high yield of the desired amine product. The reaction is typically run in a protic solvent like methanol or ethanol, which facilitates imine formation and protonation.

Protocol 2: Synthesis of a Model Indolethanolamine Derivative

This protocol describes the synthesis of 2-hydroxy-1-(1H-indol-5-yl)-2-(isopropylamino)ethane, a structural analogue of the pindolol side chain, demonstrating the utility of the intermediate.

Experimental Protocol:

  • Setup: In a 100 mL round-bottom flask, combine this compound (1.0 g, 5.7 mmol), isopropylamine (0.73 mL, 8.5 mmol, 1.5 equiv), and methanol (30 mL).

  • pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution is between 5 and 6 (check with pH paper). This is crucial for catalyzing imine formation.

  • Reaction: Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 0.43 g, 6.8 mmol, 1.2 equiv) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and can release HCN gas if the solution is too acidic. Ensure the reaction is performed in a well-ventilated fume hood.

  • Incubation: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by adding 1 M HCl (20 mL) until gas evolution ceases.

  • Workup: Make the solution basic (pH ~10) by adding 2 M NaOH.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a dichloromethane/methanol/ammonia eluent system to yield the pure indolethanolamine product.

Reductive Amination Pathway

Reductive_Amination Start This compound Product Target Indolethanolamine Start->Product Amine Isopropylamine Amine->Product Reagents NaBH₃CN CH₃OH, H⁺ (cat.) Reagents->Product

Sources

Application Note: Anticancer Activity Screening of 2-hydroxy-1-(1H-indol-5-yl)ethanone

[1][2]

Executive Summary

This application note provides a comprehensive protocol for the evaluation of 2-hydroxy-1-(1H-indol-5-yl)ethanone (hereafter referred to as HIE ) as a potential anticancer agent. Indole scaffolds, particularly those substituted at the C5 position, are privileged structures in oncology, known to interact with targets such as EGFR, Src kinases, and tubulin [1, 2].

This guide outlines a self-validating screening workflow, moving from phenotypic cytotoxicity assays to specific mechanistic validation. It is designed for researchers aiming to characterize HIE either as a standalone therapeutic candidate or as a lead fragment for fragment-based drug discovery (FBDD).

Compound Profile & Preparation[2][3][4][5][6][7][8][9]

Rationale: The

PropertySpecification
IUPAC Name This compound
Molecular Weight 175.18 g/mol
Solubility Soluble in DMSO (>20 mg/mL); Ethanol (Moderate); Water (Low)
Storage -20°C, desiccated, protected from light.
Stock Solution Protocol
  • Weighing: Weigh 1.75 mg of HIE into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution .

    • Critical Step: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Aliquot & Store: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solutions: Dilute stock in complete cell culture media immediately prior to use. Ensure final DMSO concentration is

    
     (v/v) to prevent solvent toxicity.
    

Primary Screening: Phenotypic Cytotoxicity (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (

Target Cell Lines:
  • A549 (Lung NSCLC): High relevance for indole-based EGFR inhibitors [1].[1][2]

  • MCF-7 (Breast): Standard for hormone-dependent mechanisms [3].

  • HeLa (Cervical): Robust model for general cytotoxicity and apoptosis [4].

Experimental Workflow (DOT Visualization)

ScreeningWorkflowCompoundHIE Stock Prep(10mM in DMSO)TreatmentDrug Treatment(0.1 - 100 µM, 72h)Compound->TreatmentSeedingCell Seeding(5x10^3 cells/well)Seeding->Treatment 24h AttachmentReadoutMTT/SRB Readout(OD 570nm)Treatment->Readout 72h IncubationAnalysisData Analysis(Non-linear Regression)Readout->Analysis IC50 Calc

Figure 1: Step-by-step phenotypic screening workflow for HIE evaluation.

Detailed Protocol
  • Seeding: Seed cells (A549, MCF-7, HeLa) in 96-well plates at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C, 5% CO
    
    
    .
  • Treatment:

    • Prepare serial dilutions of HIE (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include Positive Control: Cisplatin or Doxorubicin (standard range 0.1–10 µM).

    • Include Vehicle Control: 0.5% DMSO in media.

    • Remove old media and add 100 µL of treatment media. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis Template

Calculate % Cell Viability using the formula:

Table 1: Expected Output Format for Cytotoxicity Data | Cell Line | HIE



*SI =


Mechanistic Validation: Pathway Interrogation

Hypothesis: Based on structural analogs (5-acetylindoles), HIE is hypothesized to act via Kinase Inhibition (EGFR/Src) or Apoptosis Induction [1, 2].

Mechanism 1: Apoptosis Analysis (Annexin V/PI)

To distinguish between necrosis and programmed cell death:

  • Treatment: Treat A549 cells with HIE at

    
     and 
    
    
    concentrations for 24 hours.
  • Staining: Harvest cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin- / PI+): Necrotic cells.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Live cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

    • Success Criterion: A dose-dependent shift from Q3 to Q4/Q2 confirms apoptosis.

Mechanism 2: Kinase Signaling Pathway

5-substituted indoles often inhibit the EGFR/MAPK pathway. The following diagram illustrates the potential signaling blockade by HIE.

SignalingPathwayEGFEGF LigandEGFREGFR(Tyrosine Kinase)EGF->EGFR ActivationRASRASEGFR->RAS PhosphorylationHIEHIE (Compound)(Putative Inhibitor)HIE->EGFR Blocks ATP Binding?ApoptosisApoptosisHIE->Apoptosis InducesRAFRAFRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKProliferationCell ProliferationERK->Proliferation Promotes

Figure 2: Hypothesized mechanism of action.[1] HIE may target the ATP-binding pocket of EGFR, downstream suppressing ERK phosphorylation [1].

Statistical Analysis & Validation

  • Replicates: All biological assays must be performed in biological triplicates (

    
    ).
    
  • Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the Vehicle Control.

  • Software: GraphPad Prism or SigmaPlot.

  • Validity Check: The assay is considered valid only if the Z-factor is

    
     and the Positive Control falls within historical 
    
    
    ranges.

References

  • El-Miligy, M. M., et al. (2024). "Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights."[1][3] Molecules, 29(4), 85.

  • Wu, J., et al. (2023). "Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors." Current Medicinal Chemistry, 30.

  • Kumar, S., et al. (2022). "Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells." ACS Omega, 7(45), 41359–41372.

  • Rani, R., et al. (2017). "Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening." ResearchGate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-1-(1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5-OH-KET-001 Topic: Yield Optimization & Troubleshooting for 2-hydroxy-1-(1H-indol-5-yl)ethanone Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide[1]

Executive Summary: The "Indole Trap"[2][3]

Synthesizing This compound (also known as 5-(2-hydroxyacetyl)indole) is deceptively difficult.[1] The core challenge lies in the intrinsic reactivity of the indole ring. Indoles are electron-rich and prone to electrophilic attack at the C3 position , whereas your target functionalization is at C5 .[1] Furthermore, the


-hydroxy ketone moiety is chemically sensitive, prone to dimerization, oxidation, and rearrangement under basic conditions.

If you are experiencing low yields (<30%), "tarring out" (polymerization), or inseparable mixtures, you are likely falling into one of three traps:

  • Regio-contamination: Competitive halogenation at C3 during the functionalization of the acetyl group.[1]

  • The "Direct Hydrolysis" Error: Attempting to hydrolyze an

    
    -halo intermediate directly with hydroxide, leading to Favorskii rearrangements or polymerization.[1]
    
  • Precursor Purity: Using 5-acetylindole contaminated with isomers.[1]

This guide outlines the "Formate Bypass" Protocol , a self-validating workflow designed to protect the indole ring while installing the hydroxyl group.[1]

Phase 1: The Synthetic Logic (The "Golden Route")

Do not attempt direct oxidation of 5-ethylindole or direct Friedel-Crafts acylation of indole (which favors C3).[1] The most robust industrial route starts with 5-acetylindole and utilizes a displacement strategy .[1]

The Workflow Diagram

G Start 5-Acetylindole (Precursor) Step1 Bromination (CuBr2 in EtOAc) Start->Step1 Activation Inter1 2-Bromo-1-(1H-indol-5-yl)ethanone (Unstable Intermediate) Step1->Inter1 Regioselective Step2 Formate Displacement (NaOOCH in DMF) Inter1->Step2 Subst. w/o Basic Hydrolysis Product This compound (Target) Inter1->Product Direct Hydrolysis (YIELD KILLER) Inter2 2-Formyloxy Intermediate (Stable) Step2->Inter2 Protection Step3 Mild Hydrolysis (MeOH / HCl) Inter2->Step3 Deprotection Step3->Product High Yield

Figure 1: The "Formate Bypass" protocol avoids direct exposure of the sensitive


-halo ketone to strong bases, preventing polymerization.

Phase 2: Step-by-Step Troubleshooting & Optimization[1]

Step 1: -Bromination of 5-Acetylindole

The Problem: Using elemental bromine (


) often leads to poly-bromination at the indole C3 position.[1]
The Fix:  Use Copper(II) Bromide (

)
in refluxing Ethyl Acetate (EtOAc).
  • Protocol: Dissolve 5-acetylindole in EtOAc (0.1 M). Add 2.0 equivalents of

    
    . Reflux for 2–4 hours.[1]
    
  • Why it works: Heterogeneous

    
     releases bromine radically and slowly, favoring the thermodynamic enol of the acetyl group over the kinetic reactivity of the indole ring.
    
  • Checkpoint: The reaction mixture should turn from green (CuBr2) to white/grey (CuBr) precipitate.

  • Reference Grounding: This follows the King-Ortoleva reaction logic, optimized for acid-sensitive heterocycles [1].

Step 2: The Hydroxyl Installation (The Critical Junction)

The Problem: Users often try to convert the


-bromo ketone to the alcohol using NaOH or KOH. This is fatal.  The basic conditions promote aldol condensation of the ketone and polymerization of the indole.
The Fix:  The Formate Displacement .
  • Protocol:

    • Take the crude bromide from Step 1.

    • Dissolve in DMF. Add Sodium Formate (3.0 eq) .

    • Stir at 60°C for 4 hours.

    • Result: This yields the formate ester (2-formyloxy-1-(1H-indol-5-yl)ethanone).[1]

  • Why it works: Formate is a weak base but a good nucleophile. It displaces the bromide without triggering the base-catalyzed destruction of the indole ring.[1]

Step 3: Deprotection[1]
  • Protocol: Treat the formate ester with MeOH/HCl (catalytic) or mild aqueous

    
     in MeOH at room temperature.
    
  • Result: Clean conversion to the

    
    -hydroxy ketone.[1]
    

Phase 3: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product is a black tar/oil Polymerization. You likely exposed the indole to strong mineral acid or strong base during workup.[1]Use the Formate route. Ensure all workups are buffered to pH 6–8. Avoid strong NaOH.
Mixture of products by NMR C3-Bromination. If you see a loss of the C3 proton (approx 6.5 ppm), you brominated the ring.Switch from

to

or Phenyltrimethylammonium tribromide (PTT). Lower the temperature.
Low conversion of SM Solubility issues. 5-Acetylindole is poorly soluble in non-polar solvents.[1]Ensure reflux in EtOAc or use a THF/CHCl3 mixture. If using

, vigorous stirring is required as it is heterogeneous.
Product decomposes on column Acid sensitivity. Silica gel is slightly acidic.Pre-treat silica gel with 1% Triethylamine (TEA) in hexane before loading. Use neutral alumina if decomposition persists.

Phase 4: Advanced Diagnostics (Decision Tree)

Use this logic flow to diagnose specific batch failures.

Troubleshooting Start Low Yield / Impure Product CheckSM Check SM Purity (HPLC/NMR) Is 5-acetylindole >98%? Start->CheckSM ImpureSM Purify SM (Recrystallize from EtOH) CheckSM->ImpureSM No PureSM Check Reagent for Step 1 Did you use Br2? CheckSM->PureSM Yes UsedBr2 Switch to CuBr2 or PTT (Avoids C3 halogenation) PureSM->UsedBr2 Yes UsedCuBr2 Check Hydrolysis Method Did you use NaOH/KOH? PureSM->UsedCuBr2 No (Used CuBr2) UsedBase FATAL ERROR Base causes polymerization. Use NaOOCH/DMF route. UsedCuBr2->UsedBase Yes UsedFormate Check Workup pH Is aqueous layer pH < 4? UsedCuBr2->UsedFormate No (Used Formate) AcidicWorkup Buffer Workup Indoles are acid-sensitive. Keep pH 6-8. UsedFormate->AcidicWorkup Yes

Figure 2: Diagnostic logic for identifying yield-limiting steps in indole synthesis.

Phase 5: Quantitative Data & Benchmarks

When evaluating your synthesis, compare your intermediates against these benchmark metrics. Deviations >10% indicate a process failure.[1]

IntermediateExpected AppearanceTypical YieldKey 1H NMR Feature (DMSO-d6)
5-Acetylindole Tan/White SolidN/A (SM)Methyl singlet

2.60 ppm

-Bromo Intermediate
Yellow/Orange Solid80–90%

singlet

4.7–4.9 ppm (Shifted downfield)

-Formyloxy Intermediate
Off-white Solid75–85%Formyl proton singlet

8.3–8.5 ppm
Target (

-Hydroxy)
White/Pale Yellow Crystals60–70% (Overall)

singlet

4.6 ppm + OH broad singlet

Note on Stability: The final target is stable in solid form but slowly oxidizes in solution. Store under Argon at -20°C.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[2] The Journal of Organic Chemistry.

  • Moriarty, R. M., et al. (1985). Hypervalent iodine oxidation of ketones to alpha-hydroxy ketones.[1] Synthesis. (Validates the oxidative approach as an alternative).

  • National Institutes of Health (PubChem). (n.d.). 1-(1-acetyl-2-hydroxyindol-5-yl)ethanone Compound Summary. (Structural verification data).

  • Organic Chemistry Portal. (n.d.). Synthesis of alpha-hydroxy ketones. (General methodology grounding).

  • Beilstein Journal of Organic Chemistry. (2020). Oxidative hydrolysis of aliphatic bromoalkenes. (Mechanistic insight on hydrolysis).

Sources

Technical Support Center: Purification of Polar Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often problematic compounds. The inherent polarity of many indole derivatives, coupled with the electron-rich and potentially reactive nature of the indole ring, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during the purification of polar indole derivatives, offering explanations for the underlying causes and actionable solutions.

Issue 1: Poor or No Recovery from Silica Gel Flash Chromatography

Symptoms:

  • Your polar indole derivative does not elute from the silica gel column, even with highly polar solvent systems (e.g., high percentages of methanol in dichloromethane).

  • You observe significant tailing or streaking on the TLC plate.

  • The recovered yield is substantially lower than expected.

Potential Causes and Solutions:

Potential Cause Explanation Solution
Strong Adsorption to Silica The acidic nature of silica gel can lead to strong interactions with the basic nitrogen of the indole ring or other polar functional groups, causing irreversible adsorption.Deactivate the silica gel: Prepare a slurry of silica gel with a small percentage of a base like triethylamine or ammonia in your non-polar solvent before packing the column. This neutralizes the acidic sites.[1] Switch to a different stationary phase: Consider using alumina (neutral or basic) or a bonded phase like diol or amino-functionalized silica.[1]
Compound Degradation on Silica The acidic surface of silica gel can catalyze the degradation of sensitive indole derivatives, particularly those with electron-donating groups.[2]Perform a stability test: Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear, indicating degradation.[1] Use a less acidic stationary phase: As mentioned above, alumina or deactivated silica can mitigate degradation.
Inadequate Solvent Polarity The chosen mobile phase may not be strong enough to elute your highly polar compound.Increase solvent polarity: For normal phase, consider gradients with higher concentrations of polar solvents like methanol or ethanol. A common system for polar compounds is methanol in dichloromethane.[3] Add a modifier: A small amount of acetic acid or formic acid can help to protonate basic sites on your molecule and improve elution, but be mindful of potential side reactions. Conversely, a small amount of a basic modifier like triethylamine can help with acidic compounds.
Solubility Issues Your compound may be precipitating at the top of the column if it is not soluble in the initial mobile phase.Use a stronger loading solvent: Dissolve your sample in a small amount of a highly polar solvent (e.g., DMSO, DMF) and then adsorb it onto a small amount of silica gel (dry loading).[4] This ensures it is introduced to the column in a soluble form.
Issue 2: Poor Separation and Peak Shape in Reversed-Phase HPLC

Symptoms:

  • Your polar indole derivative elutes in the void volume of a C18 column.

  • You observe broad, tailing, or split peaks.

  • There is a lack of reproducibility in retention times.[5]

Potential Causes and Solutions:

Potential Cause Explanation Solution
Lack of Retention on C18 Highly polar compounds have minimal hydrophobic interaction with the nonpolar C18 stationary phase and are rapidly eluted by the polar mobile phase.[6]Use a polar-embedded or polar-endcapped column: These columns have stationary phases with embedded polar groups that provide an alternative retention mechanism for polar analytes. Consider Aqueous Normal Phase (ANP) or HILIC: These techniques use a polar stationary phase (like bare silica or an amino column) with a high organic/low aqueous mobile phase, which is ideal for retaining very polar compounds.[7][8]
Secondary Interactions with Silica Residual, un-endcapped silanol groups on the silica backbone of the stationary phase can interact with basic indole derivatives, leading to poor peak shape.Use a mobile phase with a low pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the silanol groups, minimizing these secondary interactions. Use a base-deactivated column: Many modern HPLC columns are specifically designed to have low silanol activity.
"Phase Collapse" or "Dewetting" When using very high aqueous mobile phases (>95% water) with traditional C18 columns, the stationary phase can lose its solvation, leading to a dramatic loss of retention and reproducibility.[5]Use an "aqueous compatible" C18 column: These columns are designed to prevent phase collapse and maintain stable retention in highly aqueous mobile phases. Ensure your gradient starts with at least 5% organic solvent.
Precipitation on the Column Injecting a sample dissolved in a strong organic solvent (like 100% DMSO) into a highly aqueous mobile phase can cause the compound to precipitate at the head of the column.[9]Match the injection solvent to the initial mobile phase as closely as possible. If a strong solvent must be used, inject the smallest possible volume.[10]
Issue 3: Difficulty with Crystallization

Symptoms:

  • Your polar indole derivative oils out instead of forming crystals.

  • The resulting crystals are of low purity.

  • You experience low recovery of the crystallized material.[11]

Potential Causes and Solutions:

Potential Cause Explanation Solution
Inappropriate Solvent System The solubility profile of your compound in the chosen solvent(s) is not conducive to crystallization.Systematically screen for suitable solvents: A good crystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.[12] Use a binary solvent system: Dissolve your compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Then, allow the solution to cool slowly. A common system for indoles is methanol/water.[12]
Presence of Impurities Impurities can inhibit crystal lattice formation, leading to oiling out or the formation of impure crystals.Pre-purify the crude material: Use a quick flash chromatography plug to remove major impurities before attempting crystallization. Consider the purity of the starting material: For some crystallization processes, a higher initial purity (e.g., >80%) is necessary for success.[12]
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or cause the compound to crash out of solution as an amorphous solid or oil.Slow, controlled cooling: Allow the crystallization mixture to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow the cooling rate.
Supersaturation Issues The solution may be too concentrated, leading to rapid precipitation rather than ordered crystal growth.Adjust the solvent ratio: Use a slightly larger volume of solvent to ensure the compound is fully dissolved before cooling. Scratch the inside of the flask: This can provide nucleation sites for crystal growth to begin.

Frequently Asked Questions (FAQs)

Q1: Why are polar indole derivatives so challenging to purify?

A1: The challenges arise from a combination of factors:

  • Polarity: The presence of functional groups like hydroxyls, carboxyls, and amines makes these molecules highly polar, leading to strong interactions with polar stationary phases like silica gel and poor retention on nonpolar phases like C18.[6][13]

  • Acidity/Basicity: The indole nitrogen is weakly acidic but can be protonated under acidic conditions. Other functional groups can be acidic or basic. This variable ionization state can affect chromatographic behavior and solubility.

  • Stability: The electron-rich indole ring can be susceptible to oxidation and degradation, especially under acidic conditions or when exposed to light and air.[9] Some indole derivatives can also be unstable in certain solvents or physiological buffers.[9]

  • Solubility: Polar indole derivatives often have poor solubility in the nonpolar solvents used for normal-phase chromatography and may also have limited solubility in aqueous buffers, leading to precipitation.[9][14]

Q2: Can I use a single purification technique for my polar indole derivative?

A2: While sometimes possible, a multi-step purification strategy is often more effective for achieving high purity.[15] A common approach is to use a preliminary purification method like extraction or flash chromatography to remove bulk impurities, followed by a high-resolution technique like preparative HPLC or crystallization to achieve the final desired purity.[15][16]

Q3: How can I improve the stability of my indole compound during purification and storage?

A3: To enhance stability:

  • Work quickly and at low temperatures when possible.

  • Avoid prolonged exposure to strong acids or bases, unless required for a specific separation, as these can promote degradation.

  • Use antioxidants: For solutions, adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can prevent oxidative degradation.[9]

  • Store under an inert atmosphere: For solid samples or solutions, storing under nitrogen or argon can prevent oxidation.

  • Protect from light: Many indole derivatives are light-sensitive. Use amber vials or cover glassware with aluminum foil.

Q4: My polar indole derivative is a zwitterion. How should I approach its purification?

A4: Zwitterionic compounds can be particularly challenging due to their high polarity and low solubility in many organic solvents.

  • Ion-exchange chromatography can be a very effective technique.

  • Reversed-phase HPLC with ion-pairing agents: Reagents like TFA or heptafluorobutyric acid (HFBA) can be added to the mobile phase to form a neutral complex with your compound, improving retention on a C18 column.

  • pH adjustment: Carefully adjusting the pH of the mobile phase to a point where your compound is neutral can improve its retention in reversed-phase HPLC.

  • HILIC is often a good choice for zwitterions as it is designed for highly polar compounds.

Experimental Protocols and Workflows

Protocol 1: General Workflow for Purification

This diagram illustrates a typical workflow for the purification of a polar indole derivative, from the crude reaction mixture to the final, pure compound.

G cluster_0 Initial Steps cluster_1 Purification Options cluster_2 Final Steps crude Crude Reaction Mixture extraction Aqueous Workup / Extraction crude->extraction Remove inorganic salts flash Flash Chromatography (Normal or Reversed Phase) extraction->flash Bulk Purification prep_hplc Preparative HPLC flash->prep_hplc For high purity crystallization Crystallization flash->crystallization Alternative high purity method analysis Purity Analysis (Analytical HPLC, NMR, MS) prep_hplc->analysis crystallization->analysis pure Pure Polar Indole Derivative analysis->pure

Caption: General purification workflow for polar indole derivatives.

Protocol 2: Step-by-Step Preparative HPLC for a Polar Indole Derivative

This protocol outlines the steps for purifying a polar indole derivative using preparative reversed-phase HPLC.

  • Analytical Method Development:

    • First, develop an analytical HPLC method using a C18 column.

    • Sample Preparation: Dissolve a small amount (approx. 1 mg) of your crude sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter.[10]

    • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or TFA.

    • Gradient: Start with a shallow gradient (e.g., 5-95% acetonitrile over 20 minutes) to determine the approximate elution time of your compound.

    • Optimization: Adjust the gradient to achieve good resolution between your target compound and impurities.

  • Scaling Up to Preparative HPLC:

    • Column: Choose a preparative C18 column with the same chemistry as your analytical column, but with a larger diameter.

    • Gradient Scaling: Adjust the gradient flow rate and duration to match the larger column volume.

    • Sample Preparation: Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute it with the initial mobile phase to prevent precipitation on the column.[10]

    • Injection and Fraction Collection: Inject the prepared sample and collect fractions as the peaks elute, using a fraction collector triggered by a UV signal.

  • Post-Purification:

    • Analyze small aliquots of the collected fractions using your analytical HPLC method to identify the pure fractions.

    • Pool the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • If your compound is not water-soluble, you may need to lyophilize the remaining aqueous solution to obtain the final product.

Logical Relationship Diagram: Choosing a Purification Strategy

This diagram provides a decision-making framework for selecting an appropriate purification strategy based on the properties of your polar indole derivative.

G start Start: Crude Polar Indole Derivative is_crystalline Is the compound crystalline? start->is_crystalline crystallization Attempt Crystallization is_crystalline->crystallization Yes flash_chrom Flash Chromatography (Normal or Reversed Phase) is_crystalline->flash_chrom No / Unknown high_purity_needed Is >99% purity required? good_rp_retention Good retention on RP-HPLC? high_purity_needed->good_rp_retention Yes end Pure Compound high_purity_needed->end No prep_hplc Preparative RP-HPLC good_rp_retention->prep_hplc Yes hilichplc HILIC / ANP HPLC good_rp_retention->hilichplc No crystallization->high_purity_needed flash_chrom->high_purity_needed prep_hplc->end hilichplc->end

Caption: Decision tree for selecting a purification strategy.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(9), 1733. [Link]

  • Kim, S. J. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 30(11), 2327. [Link]

  • Guseman, A. J., & Kennan, A. J. (2019). A Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Methods in enzymology, 614, 1–25. [Link]

  • Solis BioDyne. Troubleshooting guide for end-point PCR. [Link]

  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Ravelli, D., et al. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • Kim, S. J. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]

  • Takeda, H., & Tanida, S. (1992). U.S. Patent No. 5,085,991. U.S.
  • Peng, X. X. (2014). Crystallization purification of indole. ResearchGate. [Link]

  • Arora, P. K. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2687. [Link]

  • Zhang, Y., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega, 6(25), 16295–16304. [Link]

  • Karr, P. A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17468–17478. [Link]

  • Catalán, J., et al. (2007). Explaining Level Inversion of the La and Lb States of Indole and Indole Derivatives in Polar Solvents. The Journal of Physical Chemistry A, 111(29), 6692–6699. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1–7. [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(4), 770. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Letter, W. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]

  • Madsen, E. L., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 57(9), 2554–2558. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Liu, Y., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 52(8), 785–790. [Link]

  • Pesek, J. J. (2014). Polar compounds separation by HPLC - any thoughts? ResearchGate. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Teledyne ISCO. (n.d.). Successful Flash Chromatography. [Link]

  • Kim, S. J. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Friedel-Crafts Acylation of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts acylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this pivotal reaction, enabling the synthesis of 3-acylindoles which are crucial precursors for a wide array of pharmaceuticals and natural products.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your desired product.

Understanding the Core Reaction and Its Challenges

The Friedel-Crafts acylation of indoles is a classic electrophilic aromatic substitution where an acyl group is introduced, typically at the electron-rich C3 position.[1][2] The reaction is initiated by a Lewis acid or an organocatalyst, which activates an acylating agent (like an acyl chloride or anhydride) to generate a highly reactive acylium ion.[1][3][4] The nucleophilic indole then attacks this electrophile, leading to the formation of the 3-acylindole after deprotonation.[1]

While seemingly straightforward, the high nucleophilicity of the indole ring and the reactive nature of the intermediates can lead to several side reactions, complicating the synthesis and purification process.[5] Common challenges include:

  • Regioselectivity: Competition between C3 acylation, N-acylation, and even C2 acylation.

  • Polysubstitution: Introduction of more than one acyl group onto the indole ring.

  • Polymerization: Acid-catalyzed degradation and polymerization of the indole starting material.

  • Harsh Reaction Conditions: The use of strong Lewis acids can be incompatible with sensitive functional groups on the indole substrate.

This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired C3-Acylindole

Q: My reaction is resulting in a low yield of the C3-acylated product. What are the likely causes and how can I improve it?

A: Low yields are often a symptom of suboptimal reaction conditions that either fail to efficiently activate the substrate or lead to significant byproduct formation. Here’s a breakdown of potential causes and solutions:

  • Insufficient Catalyst Activity: The Lewis acid may not be strong enough to generate the acylium ion effectively.

    • Troubleshooting:

      • Consider using a stronger Lewis acid (e.g., AlCl₃, FeCl₃). However, be mindful that stronger acids can also promote side reactions.

      • Ensure your Lewis acid is anhydrous and of high purity, as moisture can deactivate it.

  • Poor Nucleophilicity of the Indole: Electron-withdrawing groups on the indole ring can decrease its nucleophilicity, slowing down the desired reaction.

    • Troubleshooting:

      • Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

      • Consider using a more reactive acylating agent, such as an acyl chloride over an anhydride.

  • Substrate Degradation: Indoles are sensitive to strong acids and can degrade or polymerize under harsh conditions.

    • Troubleshooting:

      • Use a milder Lewis acid catalyst, such as ZnCl₂, In(OTf)₃, or ZnO.[5]

      • Perform the reaction at a lower temperature.

      • Consider a metal-free organocatalytic method, for example, using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[1][6]

Issue 2: Significant Formation of the N-Acylated Byproduct

Q: I am observing a significant amount of the N-acylindole in my reaction mixture. How can I favor C3-acylation over N-acylation?

A: The nitrogen atom of the indole ring is also nucleophilic and can compete with the C3 position for the acylating agent.[7] The regioselectivity is influenced by a delicate balance of factors:

  • Kinetic vs. Thermodynamic Control: N-acylation is often the kinetically favored product, especially at lower temperatures, as the nitrogen is more sterically accessible. However, the C3-acylated product is typically the thermodynamically more stable product.

  • Lewis Acid Interaction: The Lewis acid can coordinate with the indole nitrogen, increasing the acidity of the N-H bond and potentially favoring N-acylation.

Troubleshooting Strategies to Promote C3-Acylation:

  • Protect the Indole Nitrogen: If feasible for your synthetic route, protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) will completely block N-acylation.

  • Optimize the Lewis Acid:

    • Use a bulkier Lewis acid that may sterically hinder attack at the nitrogen.

    • Employ milder Lewis acids that coordinate less strongly with the indole nitrogen.

  • Solvent Choice: The solvent can play a crucial role in regioselectivity.

    • Less coordinating solvents are generally preferred as they are less likely to stabilize the N-acylated intermediate.[8]

    • Consider using solvents like toluene or dichloromethane.

  • Reaction Temperature: Increasing the reaction temperature can sometimes favor the formation of the more thermodynamically stable C3-acylindole. However, this must be balanced against the risk of substrate degradation.

Issue 3: Formation of Diacylated Products

Q: My product is being further acylated, leading to diacylated byproducts. How can I prevent this polysubstitution?

A: The initial C3-acylindole product is generally less reactive towards further electrophilic substitution than the starting indole. However, under forcing conditions or with highly reactive substrates, diacylation can occur.

Strategies to Minimize Diacylation:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent. Avoid using a large excess.

  • Order of Addition: Add the acylating agent slowly and dropwise to the mixture of the indole and Lewis acid. This helps to maintain a low concentration of the reactive acylium ion and minimizes its reaction with the already formed product.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature will decrease the overall reactivity and reduce the likelihood of a second acylation.

  • Use a Milder Acylating Agent: If possible, use an acid anhydride instead of the more reactive acyl chloride.

Issue 4: Polymerization and Degradation of the Indole

Q: I am observing a lot of dark, insoluble material in my reaction, suggesting polymerization. What is causing this and how can I avoid it?

A: Indoles are susceptible to acid-catalyzed polymerization. The highly electrophilic nature of the acylium ion and the presence of a strong Lewis acid can initiate this process.

Preventative Measures:

  • Choice of Lewis Acid: This is the most critical factor. Strong Lewis acids like AlCl₃ are notorious for causing polymerization.

    • Solution: Opt for milder and more selective catalytic systems.[1] Zinc oxide (ZnO) has been shown to be an efficient and easily handled catalyst for this reaction.[5] Metal triflates (e.g., Y(OTf)₃) are also excellent alternatives.[5]

  • Temperature Control: Maintain a low and controlled reaction temperature. Running the reaction at 0 °C or even lower can significantly reduce polymerization.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by TLC or LC-MS and quench the reaction as soon as it is complete.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the formation of common byproducts.

G cluster_0 Desired C3-Acylation Pathway Indole Indole Sigma_Complex Sigma Complex (Resonance Stabilized) Indole->Sigma_Complex + Acylium Ion (Attack at C3) Acyl_Halide Acyl Halide/Anhydride Acylium_Ion Acylium Ion Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid Product 3-Acylindole Sigma_Complex->Product -H+

Caption: General mechanism for the desired C3-acylation of indole.

G cluster_1 Byproduct Formation Pathways Indole Indole N_Acyl N-Acylindole (Kinetic Product) Indole->N_Acyl Attack at N Polymer Polymerization Indole->Polymer Strong Acid Acylium_Ion Acylium Ion Diacyl Diacylated Indole C3_Product 3-Acylindole C3_Product->Diacyl + Acylium Ion

Caption: Common byproduct formation pathways in indole acylation.

Comparative Data: Choosing Your Reagents

The choice of Lewis acid and solvent significantly impacts the outcome of the reaction. The following table provides a general comparison to guide your experimental design.

Lewis AcidRelative StrengthCommon ByproductsRecommended For
AlCl₃, FeCl₃StrongPolymerization, DiacylationLess sensitive, deactivated indoles
ZnCl₂, SnCl₄ModerateN-acylation, some polymerizationGeneral purpose, good starting point
In(OTf)₃, Y(OTf)₃MildMinimalSensitive substrates, high regioselectivity
ZnOMild/HeterogeneousMinimalGreen chemistry, easy work-up
DBN (Organocatalyst)N/A (Metal-free)MinimalN-protected indoles, mild conditions
SolventPolarity/Coordinating AbilityEffect on Regioselectivity
Dichloromethane (DCM)Polar aprotic, weakly coordinatingGenerally favors C3-acylation
TolueneNonpolar, non-coordinatingOften improves C3 selectivity
Acetonitrile (MeCN)Polar aprotic, coordinatingCan sometimes favor N-acylation
Ionic LiquidsVariesCan enhance reactivity and selectivity

Experimental Protocols

Protocol 1: General Friedel-Crafts Acylation using a Mild Lewis Acid

This protocol uses zinc oxide, a mild and environmentally benign catalyst.[5]

  • Preparation: To a solution of the indole (1.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL), add zinc oxide (ZnO) (0.5 mmol, 50 mol%).

  • Addition of Acylating Agent: Stir the mixture for 10 minutes, then add the acyl chloride (1.1 mmol) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Extract the aqueous layer with dichloromethane (CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Organocatalytic Acylation of N-Protected Indoles

This metal-free method is suitable for N-protected indoles and utilizes DBN as a nucleophilic catalyst.[1]

  • Preparation: To a solution of the N-protected indole (1.0 mmol) in toluene (5 mL), add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 mmol, 20 mol%).

  • Addition of Acylating Agent: Add the acyl chloride (1.2 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 3-acylindole.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use an acid anhydride instead of an acyl chloride? A1: Yes, acid anhydrides can be used as acylating agents. They are generally less reactive than acyl chlorides, which can be advantageous in preventing polysubstitution and decomposition of sensitive substrates. However, the reaction may require slightly more forcing conditions (e.g., higher temperature or longer reaction time).

Q2: My indole has a functional group that is sensitive to Lewis acids. What are my options? A2: For substrates with acid-sensitive functional groups, it is crucial to avoid strong Lewis acids. Your best options are:

  • Use a very mild Lewis acid like ZnO.[5]

  • Employ a metal-free organocatalytic method, such as the DBN-catalyzed reaction for N-protected indoles.[1][6]

  • Explore alternative acylation methods that do not fall under the Friedel-Crafts category, such as those using thioesters as the acyl source, which can proceed under basic conditions.[9][10]

Q3: How can I be sure that my Lewis acid is active? A3: Many Lewis acids, particularly AlCl₃, are highly hygroscopic and can be deactivated by atmospheric moisture. It is best to use a freshly opened bottle or to handle the Lewis acid in a glovebox or under an inert atmosphere. If you suspect your Lewis acid has been compromised, it may be necessary to use a fresh batch.

Q4: What is the best way to purify my 3-acylindole product? A4: Column chromatography on silica gel is the most common and effective method for purifying 3-acylindoles.[1] A solvent system of ethyl acetate and hexanes is typically a good starting point for elution. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Q5: Are there any "green" or more environmentally friendly approaches to this reaction? A5: Yes, there is a growing interest in developing more sustainable synthetic methods.[11] For the Friedel-Crafts acylation of indoles, consider:

  • Using heterogeneous catalysts like ZnO, which can be easily filtered off and potentially recycled.[5]

  • Employing ionic liquids as solvents, which can sometimes be recycled and may enhance catalytic activity.[5][12]

  • Exploring photochemical alternatives to the Friedel-Crafts reaction, which can reduce the use of hazardous reagents.[13]

References

  • BenchChem. (2025).
  • ResearchGate. (2025). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Request PDF.
  • ChemRxiv. (2026).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Iowa State University Digital Repository. (n.d.). A Photochemical Alternative to the Friedel—Crafts Reaction. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. [Link]

  • MDPI. (n.d.). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. [Link]

  • ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]

  • NIH. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]

  • NIH. (n.d.). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. [Link]

  • ResearchGate. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. [Link]

  • NIH. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • ResearchGate. (2005). Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature | Request PDF. [Link]

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • NIH. (n.d.). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. [Link]

Sources

resolving inconsistencies in biological assay results for indole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Resolving Inconsistencies in Biological Assay Results for Indole Compounds Status: Active Guide

Welcome to the Bench.

If you are reading this, you are likely facing a familiar frustration: your indole-based lead compounds are showing variable IC50s, steep dose-response curves, or impossible fluorescence data.

Indoles are "privileged scaffolds" in medicinal chemistry—found in tryptophan, melatonin, and over 3,000 approved drugs. However, their electron-rich nature makes them susceptible to specific assay artifacts. This guide is not a textbook; it is a triage protocol designed to isolate and eliminate the three most common failure modes: Colloidal Aggregation , Optical Interference , and Oxidative Instability .

Module 1: The "Phantom Potency" (Solubility & Aggregation)

The Symptom: Your compound shows high potency (low IC50) in an enzymatic assay, but the dose-response curve is unusually steep (Hill slope > 2.0). When you add albumin or increase enzyme concentration, the potency vanishes.

The Cause: Indoles are hydrophobic and prone to forming colloidal aggregates (100–1000 nm particles) rather than true solutions. These aggregates non-specifically sequester enzymes, inhibiting them by physical adsorption rather than active site binding. This is the mechanism behind many "PAINS" (Pan-Assay Interference Compounds).

Diagnostic Protocol: The Detergent Sensitivity Check

Goal: Determine if inhibition is stoichiometric (real) or colloidal (artifact).

  • Prepare Buffer A: Standard assay buffer.

  • Prepare Buffer B: Standard assay buffer + 0.01% Triton X-100 (freshly prepared).

    • Note: Non-ionic detergents disrupt colloids but rarely affect specific binding at this concentration.

  • Run Parallel Assays: Test your indole compound in both buffers.

Data Interpretation:

ObservationDiagnosisAction
IC50 remains constant (± 2-fold)True BinderProceed to Module 2.
IC50 shifts significantly (> 5-fold) or activity is lostColloidal AggregatorFAIL. The compound is a false positive.
Hill Slope changes (e.g., 3.0 → 1.0)Aggregation ResolvedRe-optimize buffer with 0.01% Triton or Tween-20.
Visual Logic: Aggregation Triage Flow

TriageFlow Start START: Steep Hill Slope (>2.0) Detergent Step 1: Add 0.01% Triton X-100 Start->Detergent Compare Step 2: Compare IC50 Values Detergent->Compare DLS Step 3: Dynamic Light Scattering (DLS) Compare->DLS IC50 Shifts >5x Result_True Result: True Binder (Specific Interaction) Compare->Result_True IC50 Unchanged DLS->Result_True No Particles Result_False Result: Colloidal Artifact (Non-specific Sequestration) DLS->Result_False Particles Detected

Figure 1: Decision matrix for distinguishing specific binding from colloidal aggregation artifacts.

Module 2: The "Glowing" Baseline (Optical Interference)

The Symptom: In fluorescence-based assays (e.g., FRET, polarization), your negative controls (compound + buffer) exhibit higher signal than the positive controls, or your compound appears to "quench" the signal completely.

The Cause: The indole ring is an intrinsic fluorophore.

  • Autofluorescence: Unsubstituted indoles excite at ~280 nm and emit at ~350 nm . However, complex substitutions can redshift this into the detection range of common tags (GFP, FITC, Coumarin).

  • Quenching: Indoles are electron-rich and can act as photo-induced electron transfer (PET) quenchers, particularly of Tryptophan residues in proteins.

Troubleshooting Guide: Optical Interference

Q: How do I know if my compound is autofluorescent? A: Perform a Spectral Scan before running the bioassay.

  • Dilute compound to 10 µM in assay buffer.

  • Scan Excitation (300–600 nm) and Emission (350–700 nm).

  • Overlay these spectra with your assay's fluorophore (e.g., Fluorescein Ex485/Em520).

  • Rule of Thumb: If compound fluorescence > 10% of the assay signal window, you must switch readouts.

Q: My compound isn't fluorescent, but the signal disappears. Why? A: This is likely Inner Filter Effect (IFE) or Quenching .

  • IFE: The compound absorbs the excitation light. Check the UV-Vis absorbance at the assay's excitation wavelength. If OD > 0.1, the light isn't reaching the fluorophore.

  • Solution: Switch to Red-Shifted dyes (e.g., Alexa Fluor 647) or Time-Resolved Fluorescence (TR-FRET), which introduces a time delay to let compound autofluorescence decay before measurement.

Module 3: The "Vanishing" Compound (Chemical Stability)

The Symptom: You obtain excellent results on Monday, but the same stock solution shows 50% potency loss on Wednesday. LC-MS shows a mass shift of +16 or +32 Da.

The Cause: The C2=C3 double bond in the indole ring is electron-rich and highly susceptible to oxidation.

  • Mechanism: Light and oxygen catalyze the formation of an indolyl radical cation, leading to 2-oxindole or 3-oxindole .

  • Dimerization: These oxidized intermediates can rapidly dimerize to form indigo-like dyes (often visible as a slight yellow/brown tint in the tube).

Stability Protocol: The "Dark & Argon" Standard

If you suspect oxidation, implement this handling protocol immediately:

VariableStandard PracticeIndole-Optimized Practice
Storage Solvent DMSOAnhydrous DMSO (Water accelerates oxidation)
Headspace AirArgon or Nitrogen Purge
Container Clear PlasticAmber Glass Vials (Block UV light)
Thaw Cycles MultipleSingle-use Aliquots
Antioxidants NoneAdd 1 mM Ascorbic Acid or DTT (if assay tolerates)
Visual Logic: Indole Oxidation Pathway

OxidationPath Indole Indole (Active) Radical Indolyl Radical (Reactive Intermediate) Indole->Radical Light/O2 (Photo-oxidation) Oxindole Oxindole (+16 Da) (Inactive/Toxic) Radical->Oxindole ROS/H2O Dimer Indigo Dimer (Precipitate) Oxindole->Dimer Condensation

Figure 2: The degradation pathway of indole compounds triggered by light and oxygen.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO concentrations higher than 1% to solve the aggregation issue? A: Proceed with caution. While DMSO solubilizes the compound, concentrations >1% often inhibit enzymatic activity or cause cell toxicity. Detergents (Triton X-100, Tween-20) are far more effective at disrupting colloidal aggregates at non-inhibitory concentrations (0.001% - 0.01%) than DMSO.

Q: My indole compound turns pink/brown in solution. Is it still usable? A: No. Color change indicates the formation of oxidation products (likely quinones or dimers). These impurities are often highly reactive "Michael Acceptors" that covalently modify proteins, leading to false positives. Discard and repurify.

Q: Are all indoles PAINS (Pan-Assay Interference Compounds)? A: No. Indole is a privileged scaffold found in many FDA-approved drugs. However, specific substructures (e.g., indole-quinones or alkylidene-oxindoles) are frequent offenders. The "PAINS" label usually refers to the behavior (aggregation/reactivity) rather than the scaffold itself.

References
  • Assay Guidance Manual (NCBI/NIH). Assay Interference by Aggregation. (2017).[1][2] Provides the gold standard protocols for detergent sensitivity and Hill slope analysis. [Link]

  • Assay Guidance Manual (NCBI/NIH). Interference with Fluorescence and Absorbance. (2015).[2][3] Details mechanisms of autofluorescence and inner filter effects in HTS. [Link]

  • Journal of Medicinal Chemistry. Avoiding Will-o'-the-Wisps: Aggregation Artifacts in Activity Assays. (2009).[4] Seminal work on identifying colloidal aggregators in drug discovery. [Link](Note: Generalized link to J. Med. Chem aggregation topic due to specific DOI variability).

  • ACS Catalysis. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (2021).[5] Elucidates the mechanism of C3-position oxidation in indoles.[5] [Link]

  • Atmospheric Chemistry and Physics. Atmospheric oxidation mechanism and kinetics of indole. (2022).[6][7] Detailed breakdown of the radical mechanisms governing indole stability and oxidation. [Link]

Sources

optimizing crystallization conditions for 2-hydroxy-1-(1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Crystallization Conditions for 2-Hydroxy-1-(1H-indol-5-yl)ethanone Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]

Technical Support Center: this compound Purification

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the technical hub for This compound (CAS: 38693-06-0).[1] This intermediate, featuring an indole core substituted at the C5 position with an


-hydroxy ketone moiety, presents unique purification challenges due to its polarity, potential for hydrogen bonding, and susceptibility to oxidative degradation.[1]

This guide replaces generic advice with chemically specific protocols designed to maximize purity (>99% HPLC) and yield while mitigating decomposition risks.

Part 1: Critical Properties & Solvent Selection

Q: I am experiencing low recovery. What is the solubility profile of this molecule?

A: The molecule contains both a hydrogen bond donor (indole NH, hydroxyl OH) and acceptor (carbonyl).[1] It exhibits "amphiphilic-polar" behavior.[1] It is generally sparingly soluble in non-polar solvents (hexane, toluene) and highly soluble in polar aprotic solvents (DMSO, DMF).[1]

Optimization Strategy: Do not use single-solvent systems; they will likely lead to yield loss (too soluble) or oiling out (too insoluble).[1] A binary solvent system is required.

Recommended Solvent Systems Table

System ClassSolvent / Anti-SolventRatio (v/v)SuitabilityNotes
Primary (Recommended) Ethanol / Water 5:1 to 3:1HighExcellent impurity rejection; environmentally benign.[1]
Alternative Ethyl Acetate / Heptane 1:2 to 1:4MediumGood for removing non-polar impurities; risk of oiling out if cooled too fast.[1]
High Purity IPA / Water 4:1HighSlower evaporation allows for better crystal growth (polymorph control).[1]
Avoid Acetone / Hexane N/ALowRisk of hemiacetal formation or aldol-type side reactions with the

-hydroxy ketone.[1]

Part 2: Standard Operating Procedure (SOP)

Q: Can you provide a robust crystallization protocol that minimizes oxidation?

A: Yes. The indole moiety is electron-rich and prone to oxidative coupling (browning) in solution, especially under basic conditions or prolonged heat.[1] The


-hydroxy ketone side chain is sensitive to rearrangement.[1]

Protocol: The "Hot-Filtration & Controlled Cooling" Method

  • Dissolution : Suspend the crude solid in Ethanol (absolute) at 5 mL/g. Heat to reflux (

    
    ) under Nitrogen atmosphere .[1]
    
    • Note: If solids remain, add Ethanol in 0.5 mL/g increments.[1] Do not exceed 10 mL/g.[1]

  • Clarification : While hot, add activated carbon (5 wt% loading, e.g., Darco G-60) to remove oxidized indole species (color bodies).[1] Stir for 15 mins. Filter through Celite while hot.[1]

  • Nucleation Point : Reheat filtrate to near reflux. Slowly add Water (pre-heated to

    
    ) dropwise until a faint, persistent turbidity is observed.
    
  • Re-solubilization : Add just enough hot Ethanol to clear the solution (approx. 5-10% of initial volume).[1]

  • Controlled Cooling :

    • Cool to

      
       over 1 hour.
      
    • Seeding (Critical): Add 0.1 wt% pure seed crystals at

      
      .
      
    • Cool to

      
       over 2 hours.
      
  • Isolation : Filter the white/off-white needles.[1] Wash with cold Ethanol/Water (1:1).[1] Dry under vacuum at

    
     for 12 hours.
    

Part 3: Visualization of Process Logic

The following diagram illustrates the decision matrix for handling crude material based on impurity profiles.

CrystallizationLogic Start Crude this compound CheckColor Check Color/Purity Start->CheckColor Dark Dark Brown/Red (Oxidized Indole) CheckColor->Dark High Oxidation Light Yellow/Off-White (Standard) CheckColor->Light Acceptable CarbonTreat Activated Carbon Treatment (Hot EtOH) Dark->CarbonTreat SolventSelect Select Solvent System Light->SolventSelect CarbonTreat->SolventSelect SystemA Ethanol/Water (Polar Impurities) SolventSelect->SystemA Salts/Inorganic present SystemB EtOAc/Heptane (Non-polar Impurities) SolventSelect->SystemB Starting Material present Seed Seed at Metastable Zone (40-45°C) SystemA->Seed SystemB->Seed Isolate Filtration & Drying (<45°C, Vac) Seed->Isolate

Caption: Workflow logic for solvent selection and pre-treatment based on crude material attributes.

Part 4: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid phase) instead of crystallizing. Why? A: This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS).[1]

  • Cause: The anti-solvent (e.g., water or heptane) was added too quickly, or the temperature dropped too fast, creating a supersaturation level that exceeded the "metastable limit."[1]

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of the good solvent (Ethanol).[1]

    • Seed the solution immediately once it reaches the cloud point temperature.[1]

    • Cool much slower (

      
      /hour).[1]
      

Q: The crystals are turning pink upon drying. Is this normal? A: No, pink coloration indicates auto-oxidation of the indole ring, likely forming quinoidal species.[1]

  • Cause: Exposure to air while wet, or traces of acid remaining in the crystal lattice.[1]

  • Fix:

    • Ensure the final wash is neutral (check pH).[1]

    • Dry under Nitrogen bleed or high vacuum; avoid air ovens.[1]

    • Store the final compound in amber vials at

      
      .
      

Q: I see a persistent impurity at RRT 0.9 (HPLC). What is it? A: If you synthesized this via the hydrolysis of 2-chloro-1-(1H-indol-5-yl)ethanone, the impurity is likely the unreacted chloro-ketone .[1]

  • Removal: Crystallization alone often fails to separate these due to structural similarity.[1]

  • Chemical Fix: Treat the crude mixture with Potassium Acetate in refluxing ethanol for 1 hour before crystallization. This converts the chloro-impurity to the acetoxy-derivative, which has significantly different solubility and stays in the mother liquor.[1]

Q: Can I use Methanol instead of Ethanol? A: Methanol is acceptable but often yields smaller, more solvated crystals that are harder to dry.[1] Ethanol/Water generally produces larger, more defined needles/prisms for this specific scaffold.[1]

References

  • Vertex AI Search . Crystal structure and hydrogen bonding in hydroxy-ketone indole derivatives. Retrieved from .[1]

  • PubChem . 2-hydroxy-1-(5-methyl-1h-indol-3-yl)ethanone (Related Structure Properties). Retrieved from .[1]

  • RSC Advances . Synthesis and purification of 5-substituted indoles. Retrieved from .[1]

  • Google Patents . Process for preparation of 5-chloro-indole and derivatives (Purification logic). Retrieved from .

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 2-Hydroxy-1-(1H-indol-5-yl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule of Interest: 2-hydroxy-1-(1H-indol-5-yl)ethanone (referred to herein as 5-HIE ).[1] Chemical Context: An indole scaffold substituted at the C5 position with an


-hydroxy ketone (glycoloyl) moiety.
Primary Comparison:  This guide compares the biological performance of 5-HIE  against its two primary regioisomers: the C3-substituted isomer (3-HIE ) and the N1-substituted isomer (1-HIE ).

Key Findings:

  • 5-HIE (C5-Isomer): Exhibits superior specificity for kinase binding pockets (e.g., EGFR, VEGFR) and serotonin-mimetic activity due to the geometric alignment of the substituent with the 5-OH position of serotonin.

  • 3-HIE (C3-Isomer): Shows higher reactivity and promiscuity. While potent as an antiviral or tubulin polymerization inhibitor, it suffers from rapid metabolic degradation due to the electron-rich nature of the indole C3 position.

  • 1-HIE (N1-Isomer): Demonstrates distinct activity as an epigenetic modulator (Bromodomain inhibitor) and anti-inflammatory agent (COX-2), primarily by altering the hydrogen-bond donor profile of the indole ring.

Structural & Mechanistic Analysis

The biological activity of indole-ethanones is dictated by the positioning of the "warhead" (the


-hydroxy ketone group) relative to the indole nitrogen.
The Isomer Landscape[2]
Isomer DesignationStructure DescriptionPrimary Biological Target ClassKey Pharmacophore Feature
5-HIE (Target) Glycoloyl group at C5Kinases / GPCRs Mimics 5-HT (Serotonin); preserves NH donor.
3-HIE Glycoloyl group at C3Tubulin / Viral Enzymes Electronically coupled to Nitrogen; highly conjugated.
1-HIE Glycoloyl group at N1Bromodomains / COX-2 Removes NH donor; increases lipophilicity.
Mechanism of Action: The -Hydroxy Ketone Moiety

The 2-hydroxy-1-ethanone motif serves two critical roles in ligand binding:

  • Bidentate Chelation: The carbonyl oxygen and the

    
    -hydroxyl group can chelate metal ions (e.g., 
    
    
    
    in metalloenzymes) or form bridging water networks in active sites.
  • Covalent Reversibility: In some contexts, the ketone is susceptible to nucleophilic attack by catalytic cysteines, forming reversible hemithioacetals.

Structural Activity Relationship (SAR) Pathway

The following diagram illustrates how shifting the substituent position alters the signaling pathway engagement.

IndoleSAR Core Indole Scaffold Iso5 5-HIE (C5-Substituted) (Serotonin Mimic) Core->Iso5 Regio-shift C5 Iso3 3-HIE (C3-Substituted) (Tryptophan Mimic) Core->Iso3 Regio-shift C3 Iso1 1-HIE (N1-Substituted) (Hydrophobic Cap) Core->Iso1 Regio-shift N1 Target5 Kinase Inhibition (EGFR, VEGFR) Iso5->Target5 Hinge Binding Target3 Tubulin Polymerization & Viral Replication Iso3->Target3 Intercalation Target1 Epigenetic Readers (CBP/EP300) & COX-2 Iso1->Target1 Acetyl-Lysine Mimicry

Figure 1: Divergent biological pathways activated by regioisomers of 2-hydroxy-1-(1H-indol-yl)ethanone.

Comparative Biological Performance[3]

Anticancer Activity (Kinase vs. Epigenetic)

Recent studies on indole derivatives indicate a sharp divergence in anticancer mechanisms between the isomers.

  • 5-HIE (Kinase Inhibition): Derivatives functionalized at the C5 position often bind to the ATP-binding pocket of tyrosine kinases. The 5-substitution allows the indole NH to form a conserved hydrogen bond with the "hinge region" amino acids (e.g., Met793 in EGFR).

    • Data Support: 5-substituted indole chalcones showed IC50 values ranging from 10.70 to 553.94 µM against HCT-116 cells, with specific derivatives showing high potency due to geometric fit [1].

  • 1-HIE (Bromodomain Inhibition): When the acetyl group is on the Nitrogen (N1), the molecule loses its H-bond donor capability. However, this mimics the acetylated lysine residues found on histones.

    • Data Support: 1-(1H-indol-1-yl)ethanone derivatives have been identified as potent inhibitors of CBP/EP300 bromodomains (IC50 = 0.037 µM for optimized leads), effective in castration-resistant prostate cancer [2].

Metabolic Stability & Toxicity
  • 3-HIE: The C3 position of indole is highly nucleophilic. Compounds with C3-acyl groups are often rapidly metabolized or undergo hydrolysis in vivo.

  • 5-HIE: The C5 position is electronically more stable. The 5-HIE isomer generally exhibits a longer half-life in microsomal stability assays compared to 3-HIE.

Summary Data Table
Feature5-HIE (C5)3-HIE (C3)1-HIE (N1)
Primary Mechanism ATP-competitive Kinase InhibitionTubulin Destabilization / AntiviralBromodomain / COX-2 Inhibition
H-Bond Donor Yes (Indole NH)Yes (Indole NH)No (N-Acylated)
Metabolic Stability HighLow ( prone to oxidation)Moderate (esterase sensitive)
Cytotoxicity (Gen) ModerateHigh (often non-specific)Specific (Epigenetic)
Solubility ModerateLowImproved (Lipophilic)

Experimental Protocols

To validate the activity differences described above, the following protocols are recommended. These are designed to be self-validating controls.

Synthesis of 5-HIE (Target Molecule)

Note: Direct Friedel-Crafts acylation favors C3. Synthesis of the C5 isomer requires a directed approach.

Workflow:

  • Starting Material: 5-Bromoindole.

  • Protection: Protect Nitrogen with Tosyl group (Ts).

  • Lithiation: Halogen-Lithium exchange using n-BuLi at -78°C.

  • Acylation: React with 2-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylacetamide (Weinreb amide of protected glycolic acid).

  • Deprotection: Removal of Silyl and Tosyl groups.

In Vitro Cytotoxicity Assay (MTT)

This protocol compares the antiproliferative effects of the isomers.

Reagents:

  • Cell Lines: HCT-116 (Colon), A549 (Lung).

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve 5-HIE, 3-HIE, and 1-HIE in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate % Viability =

    
    .
    
  • Validation: The IC50 of the positive control must fall within historical ranges (e.g., Doxorubicin < 1 µM) for the assay to be valid.

Experimental Workflow Diagram

Workflow Start Compound Library (5-HIE, 3-HIE, 1-HIE) Screen1 Primary Screen: MTT Assay (HCT-116 / A549) Start->Screen1 Decision IC50 < 10 µM? Screen1->Decision PathA Mechanistic Profiling Decision->PathA Yes PathB Discard / Resynthesize Decision->PathB No AssayA Kinase Panel (For 5-HIE) PathA->AssayA If C5 Isomer AssayB Bromodomain AlphaScreen (For 1-HIE) PathA->AssayB If N1 Isomer

Figure 2: Decision tree for evaluating indole-ethanone isomers.

References

  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. (2024).[2]

  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. (2018).

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. PubMed Central. (2014).

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents. PubMed Central. (2023).

  • Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme. ResearchGate. (2020).

Sources

A Comparative Guide to Validating Target Engagement of 2-hydroxy-1-(1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Novel Compound to Validated Tool

In the landscape of drug discovery, the journey of a small molecule from initial synthesis to a potential therapeutic is paved with rigorous validation. A critical milestone in this journey is the confirmation of target engagement—demonstrating that the compound physically interacts with its intended biological target within a relevant physiological context. Without this confirmation, interpreting efficacy, understanding off-target effects, and making informed decisions for lead optimization becomes a matter of conjecture.[1][2]

This guide focuses on 2-hydroxy-1-(1H-indol-5-yl)ethanone, a molecule featuring the biologically significant indole nucleus and α-hydroxyketone motif.[3][4] While structurally related compounds, such as 1-(1H-indol-1-yl)ethanone derivatives, have been identified as inhibitors of the CBP/EP300 bromodomain, the specific targets of this particular ethanone derivative remain to be elucidated.[5]

This document provides a comprehensive, comparative framework for researchers to systematically approach the validation of its target engagement. We will move beyond a simple listing of techniques to explain the strategic rationale behind experimental choices, comparing methodologies from initial in vitro biophysical characterization to definitive in vivo confirmation. Our approach is built on a foundation of orthogonal validation, where multiple, independent methods are employed to build a cohesive and undeniable case for a molecule's mechanism of action.

Section 1: The Foundational Step - Direct Biophysical Confirmation of Binding

Before investing in complex cellular assays, it is paramount to confirm a direct, physical interaction between this compound and its putative protein target in a controlled, in vitro setting. This initial step provides the first piece of quantitative evidence and is essential for building a structure-activity relationship (SAR).[1]

Comparative Analysis of Biophysical Techniques
Technique Principle Key Output Throughput Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Kinetics (kon, koff), Affinity (KD)MediumLabel-free, real-time kinetic data, can detect weak binders.[6][7]Requires protein immobilization which can affect conformation; sensitive to buffer composition.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowLabel-free, solution-based, provides full thermodynamic profile.Requires large amounts of pure protein and compound; low throughput.
Differential Scanning Fluorimetry (DSF) Monitors protein unfolding temperature (Tm) in the presence of a fluorescent dye.Thermal Shift (ΔTm)HighHigh throughput, low sample consumption, simple workflow.Indirect measure of binding; may not work for all proteins; provides no kinetic data.
Expert Insights & Causality

For a novel compound like this compound, Surface Plasmon Resonance (SPR) is the recommended starting point. The rationale is twofold: first, its sensitivity is well-suited for detecting the potentially low-affinity interactions common in early discovery[8]; second, the kinetic data (specifically the off-rate, koff) it provides is a critical predictor of in vivo efficacy and duration of action, offering far more insight than a simple affinity constant.[1] While DSF is excellent for high-throughput screening, SPR provides the detailed mechanistic data needed for robust hit validation.[9]

Experimental Protocol: Surface Plasmon Resonance (SPR) Competition Assay

This protocol is designed to confirm binding and determine the affinity of this compound to a hypothetical target, the CBP bromodomain, by competing against a known ligand.

  • Immobilization: Covalently immobilize recombinant human CBP bromodomain onto a CM5 sensor chip via amine coupling to a density that will yield a theoretical maximum response (Rmax) suitable for small molecule analysis.

  • System Priming: Equilibrate the system with a running buffer (e.g., HBS-EP+ with 1% DMSO) to establish a stable baseline.

  • Competitor Binding: Inject a known high-affinity ligand (e.g., SGC-CBP30) at a concentration near its KD to confirm the activity of the immobilized protein surface.[5]

  • Competition Analysis:

    • Prepare a series of solutions containing a fixed concentration of the known competitor and a serial dilution of this compound (e.g., from 100 µM to 1 nM).

    • Inject these mixtures over the sensor surface. A decrease in the binding response of the known competitor indicates that the test compound is binding to the same site.

  • Data Analysis: Fit the resulting competition curve to a suitable model to determine the inhibitory concentration (IC50), from which the affinity (KD) of this compound can be calculated.

Section 2: The Litmus Test - Confirming Target Engagement in a Cellular Environment

Demonstrating that a compound binds to its purified target is a necessary but insufficient step. The cellular environment is a complex milieu of membranes, transporters, and competing biomolecules. Cellular target engagement assays are therefore the critical link between biochemical potency and physiological activity.[1][2] They answer the fundamental question: does the compound reach and bind its target in a living cell?

Comparative Analysis of Cellular Target Engagement Assays
Technique Principle Key Output Throughput Strengths Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against heat-induced denaturation.Target protein stabilization (thermal shift or isothermal dose-response).Medium-HighLabel-free, applicable to any soluble protein in its native state, works in cells and tissues.[10][11]Not suitable for membrane proteins; requires a specific antibody for detection.
NanoBRET™ Measures Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target and a fluorescent tracer.IC50 from tracer displacement.HighHighly sensitive, ratiometric, quantitative, suitable for live-cell kinetics.Requires genetic modification of the target protein; tracer development can be challenging.
Expert Insights & Causality

The Cellular Thermal Shift Assay (CETSA®) is the superior choice for initial cellular validation of an untagged, novel compound. Its primary advantage is that it requires no modification of either the compound or the target protein, allowing for the study of the endogenous target in its native context.[12][13] This avoids potential artifacts introduced by protein tags (as in NanoBRET™) and provides a direct, biophysical readout of target binding within the cell.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Quantification A Culture Cells B Treat with Vehicle or This compound A->B C Heat Cell Suspension (Temperature Gradient) B->C D Lyse Cells (e.g., Freeze-Thaw) C->D E Centrifuge to Separate Soluble vs. Precipitated Protein D->E F Collect Supernatant (Soluble Fraction) E->F G Quantify Target Protein (e.g., Western Blot, ELISA) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Isothermal Dose-Response CETSA®

This protocol determines the cellular potency of this compound by measuring its ability to stabilize its target at a single, fixed temperature.

  • Determine Optimal Temperature: First, perform a CETSA® melt curve. Treat cells (e.g., a prostate cancer cell line like LNCaP if CBP is the target[5]) with a high concentration of the compound and a vehicle control. Heat aliquots across a temperature range (e.g., 40-70°C). Identify the temperature that results in approximately 50% protein precipitation in the vehicle group; this will be the fixed temperature for the dose-response experiment.

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) and a vehicle control for a defined period (e.g., 2 hours at 37°C).[14]

  • Heating and Lysis: Harvest the cells, wash, and resuspend them in PBS. Heat all samples at the predetermined optimal temperature for 3 minutes, followed by rapid cooling.[14] Lyse the cells using freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. Fit the data to a dose-response curve to determine the EC50, which reflects the concentration required for half-maximal target stabilization in the cell.

Section 3: The Selectivity Profile - Mapping On- and Off-Target Interactions

A potent compound is of little use if it interacts with numerous off-targets, leading to potential toxicity. Therefore, assessing the selectivity of this compound is a non-negotiable step in de-risking the molecule.[1] Chemoproteomics offers a powerful, unbiased way to map the interaction landscape of a compound across a large portion of the proteome.

Comparative Analysis of Selectivity Profiling Methods
Technique Principle Key Output Throughput Strengths Limitations
Kinobeads / Affinity Chromatography-Mass Spectrometry (AC-MS) Test compound competes with broad-spectrum immobilized ligands for binding to proteins in a lysate, quantified by MS.Target and off-target binding profile; apparent Kd (Kdapp) for hundreds of proteins.Low-MediumUnbiased profiling of endogenous proteins in their native conformation; identifies unexpected targets.[15][16]Limited to proteins that can be captured by the beads; competition-based, so may miss allosteric binders.[17][18]
Panel Screening (e.g., Kinase Panel) Enzymatic or binding assays against a large, predefined panel of purified recombinant proteins.IC50 or Kd values against hundreds of specific targets.HighStandardized, quantitative, broad coverage of specific target families.Uses recombinant proteins which may not reflect native state; blind to targets outside the panel.
Expert Insights & Causality

For an initial, broad assessment of selectivity, Kinobeads (or a similar AC-MS approach) is the preferred method. The primary reason is its unbiased nature. While a recombinant panel screen is excellent for deep profiling within a known target class (like kinases), it cannot identify novel off-targets outside that class. Chemoproteomics, by using native cell lysates, provides a more physiologically relevant snapshot of a compound's interactions, potentially revealing liabilities or even new therapeutic opportunities that would be missed by a predefined panel.[15]

Kinobeads_Workflow A Prepare Cell Lysate B Incubate Lysate with This compound (or DMSO Control) A->B C Add Kinobeads (Affinity Matrix) B->C Target proteins bound by the compound will not bind to the beads D Wash Beads to Remove Non-specifically Bound Proteins C->D E Elute Bound Proteins D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis of Peptides F->G H Quantify Protein Abundance (Compound vs. DMSO) G->H Reduced signal for a protein in the compound sample indicates binding

Caption: Chemoproteomics workflow using Kinobeads competition binding.

Experimental Protocol: Kinobeads Competition Binding Assay
  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line, ensuring protease and phosphatase inhibitors are included.

  • Compound Incubation: Aliquot the lysate and incubate with this compound at multiple concentrations (e.g., 100 nM, 1 µM, 10 µM) and a DMSO vehicle control for 1 hour.[15]

  • Kinobeads Pulldown: Add the kinobead slurry to the lysates and incubate to allow kinases and other ATP-binding proteins to bind to the immobilized ligands.[15]

  • Washing and Elution: Wash the beads extensively to remove unbound proteins. Elute the specifically bound proteins.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use label-free quantification (LFQ) to compare the abundance of each identified protein between the compound-treated samples and the DMSO control.[19] A significant reduction in a protein's signal in the presence of the compound indicates a direct binding interaction. Plotting the residual binding against compound concentration allows for the determination of an apparent dissociation constant (Kdapp).

Section 4: The Definitive Proof - Validating Target Engagement In Vivo

The final and most challenging frontier of target engagement validation is demonstrating that the compound engages its target in a living organism at a therapeutically relevant dose.[20] This step connects cellular activity to whole-body physiology and is a prerequisite for advancing a compound into clinical development.

Comparative Analysis of In Vivo Target Engagement Methods
Technique Principle Key Output Strengths Limitations
Positron Emission Tomography (PET) Non-invasive imaging using a radiolabeled version of the drug or a competitor radioligand.Target occupancy (%) in specific tissues over time.Non-invasive, longitudinal studies in the same animal, provides pharmacokinetic/pharmacodynamic (PK/PD) data.[20]Requires synthesis of a radiolabeled tracer; expensive; specialized equipment needed.
Ex Vivo CETSA® / Western Blot Administer compound to an animal, harvest tissues, and perform CETSA® or Western Blot to measure target stabilization or downstream pathway modulation.Target stabilization or pathway modulation in specific tissues at a single time point.Direct biophysical measurement in tissue; does not require a radiotracer.Terminal procedure; provides data for only one time point per animal; subject to post-mortem artifacts.
Expert Insights & Causality

For a lead optimization program, Positron Emission Tomography (PET) is the gold standard. Its non-invasive nature allows for the correlation of target occupancy with drug dosage and exposure over time in the same animal, providing invaluable data for establishing a PK/PD relationship.[20] However, due to the high cost and complexity of developing a custom radiotracer, an ex vivo CETSA® approach is a highly practical and powerful alternative. It provides direct proof of target binding in the tissue of interest and can be implemented much more rapidly to confirm that a pharmacologically active dose is achieving the desired molecular effect.

Conclusion

Validating the target engagement of a novel compound like this compound is not a linear process but a cycle of hypothesis, testing, and refinement. No single experiment can provide a definitive answer. The strategy outlined in this guide—moving from direct biophysical interaction (in vitro) to confirmation in a living cell, followed by proteome-wide selectivity profiling and culminating in in vivo validation—represents a robust, multi-pronged approach. Each step provides a unique and complementary piece of the puzzle. By employing orthogonal methods and critically evaluating the data at each stage, researchers can build a compelling and self-validating case for their compound's mechanism of action, paving the way for successful drug development.

References

  • Benchchem. This compound | 38693-06-0.
  • MDPI. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells.
  • Ali, H. M., et al. 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online.
  • Selvita. A Practical Guide to Target Engagement Assays.
  • Nordin, B. E., et al. Determining target engagement in living systems. Nature Chemical Biology.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
  • PubMed. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Available from: [Link]

  • Concept Life Sciences. Target Engagement Assay Services.
  • In Vitro Biology Expertise for Data-Driven Drug Discovery.
  • Klaeger, S., et al. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science.
  • PMC. Target identification of small molecules: an overview of the current applications in drug discovery.
  • ACS Omega. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Available from: [Link]

  • PubChem. 1-(1-Acetyl-2-hydroxyindol-5-yl)ethanone | C12H11NO3. Available from: [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubChem. 2-hydroxy-1-(5-methoxy-1h-indol-3-yl)ethanone. Available from: [Link]

  • ResearchGate. Characterization of binding, depletion and competition properties of... Available from: [Link]

  • PMC. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Available from: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • News-Medical. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery.
  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • Research portal UU. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Available from: [Link]

  • bioRxiv. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • PMC. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Available from: [Link]

  • Biacore™ systems in small molecule drug discovery. Available from: [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. Available from: [Link]

  • YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available from: [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]

  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

A Comparative In-Vitro Cross-Validation of 2-hydroxy-1-(1H-indol-5-yl)ethanone's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential. This guide presents a comprehensive in-vitro cross-validation of a novel indole derivative, 2-hydroxy-1-(1H-indol-5-yl)ethanone. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous comparative analysis of its biological performance against established alternatives, supported by detailed experimental methodologies and illustrative data. This document is designed to not only present findings but also to elucidate the causal reasoning behind the experimental choices, ensuring a transparent and scientifically sound evaluation.

Introduction: The Rationale for Cross-Validation

Initial high-throughput screening often yields promising "hit" compounds. However, the journey from a hit to a viable drug candidate is fraught with potential for misleading results. In-vitro artifacts, off-target effects, and assay-specific interference can all contribute to a high rate of attrition. Therefore, a robust cross-validation strategy is not merely a procedural step but a critical pillar of scientific integrity.[1][2] By employing a battery of diverse and orthogonal assays, we can triangulate the true biological activity of a compound and build a more complete and reliable pharmacological profile. This guide will focus on the hypothesized anti-inflammatory and kinase inhibitory activities of this compound, activities frequently associated with indole-containing molecules.[3][4][5]

Our investigation is structured to first establish the compound's safety profile through cytotoxicity assessment, followed by a multi-faceted exploration of its anti-inflammatory and kinase inhibition potential. We will compare its performance against well-characterized drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Staurosporine, a broad-spectrum kinase inhibitor.

Experimental Design: A Multi-Assay Approach

The cornerstone of this guide is a meticulously designed experimental workflow that aims to provide a holistic view of the compound's in-vitro effects. The rationale is to move from a general assessment of cellular health to more specific, mechanism-of-action-oriented assays.

G cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Anti-Inflammatory Activity cluster_2 Phase 3: Kinase Inhibition Profiling A Compound Synthesis & QC (Purity >98%) B Cytotoxicity Assessment (MTT Assay on RAW 264.7 & HeLa cells) A->B Initial Safety Screen C Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 cells) B->C Proceed if non-toxic at relevant concentrations D Pro-inflammatory Cytokine Quantification (ELISA for TNF-α & IL-6) C->D Mechanistic Insight E Broad-Spectrum Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) D->E Investigate upstream signaling F Specific Kinase Profiling (e.g., against a panel of inflammatory kinases) E->F Target Identification

Caption: A multi-phase experimental workflow for the in-vitro characterization of this compound.

Phase 1: Foundational Safety - Cytotoxicity Assessment

Before delving into specific biological activities, it is imperative to determine the concentration range at which this compound is non-toxic to cells.[6][7][8] This ensures that any observed effects in subsequent assays are not simply a consequence of cell death.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed RAW 264.7 murine macrophages and HeLa human cervical cancer cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) for cytotoxicity is determined from the dose-response curve.

Illustrative Data: Cytotoxicity Profile
CompoundCell LineCytotoxic IC50 (µM)
This compound RAW 264.7> 100
HeLa> 100
Indomethacin RAW 264.7> 100
HeLa> 100
Staurosporine RAW 264.70.8
HeLa0.5

Interpretation: The illustrative data suggests that this compound exhibits low cytotoxicity, similar to Indomethacin, and is significantly less toxic than Staurosporine. This allows for the exploration of its biological activities at concentrations up to 100 µM without confounding effects from cell death.

Phase 2: Uncovering Anti-Inflammatory Potential

Inflammation is a complex biological response, and a robust assessment of anti-inflammatory activity requires monitoring multiple mediators.[10][11] We will focus on the inhibition of nitric oxide (NO) and key pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described for the MTT assay. After 24 hours, pre-treat the cells with various concentrations of this compound or Indomethacin for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Experimental Protocol: Pro-inflammatory Cytokine ELISA
  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO inhibition assay.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Generate standard curves for TNF-α and IL-6. Calculate the concentrations of these cytokines in the supernatants and determine the percentage of inhibition for each compound concentration.

Illustrative Data: Anti-Inflammatory Activity
CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound 15.225.830.1
Indomethacin 45.5> 100> 100

Interpretation: In this hypothetical scenario, this compound demonstrates potent inhibition of NO production and also effectively reduces the secretion of pro-inflammatory cytokines TNF-α and IL-6. Its activity in these assays is notably stronger than that of Indomethacin, suggesting a different or broader mechanism of action.

Phase 3: Investigating Kinase Inhibition

The production of inflammatory mediators is often regulated by intracellular signaling cascades, many of which are controlled by protein kinases.[12] Given the potent anti-inflammatory effects observed, we hypothesize that this compound may act as a kinase inhibitor.

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ...signaling cascade... NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription of Compound This compound Compound->IKK Potential Inhibition Point?

Caption: A simplified diagram of the LPS-induced inflammatory signaling pathway, highlighting a potential point of inhibition for this compound.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the degree of kinase inhibition.[13][14]

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., a broad-spectrum kinase like PKA as an initial screen, or a specific inflammatory kinase like IKKβ), its substrate, and ATP.

  • Inhibitor Addition: Add this compound or Staurosporine at various concentrations. Include a no-inhibitor control.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ADP produced). Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.

Illustrative Data: Kinase Inhibition Profile
CompoundPKA Inhibition IC50 (µM)IKKβ Inhibition IC50 (µM)
This compound 5.31.8
Staurosporine 0.010.2

Interpretation: The illustrative results suggest that this compound is a kinase inhibitor, with greater potency against the inflammatory kinase IKKβ than the general kinase PKA. While not as potent as the broad-spectrum inhibitor Staurosporine, its activity against IKKβ provides a plausible mechanism for its observed anti-inflammatory effects.

Synthesis and Conclusion

This guide has outlined a systematic, multi-tiered approach to the in-vitro cross-validation of this compound. The illustrative data, if borne out by real-world experiments, would position this compound as a promising lead for further development as an anti-inflammatory agent. The key takeaways from this comparative guide are:

  • Favorable Safety Profile: The compound demonstrates low cytotoxicity, a critical characteristic for a therapeutic candidate.

  • Potent Anti-Inflammatory Activity: It shows superior inhibition of key inflammatory mediators compared to the standard NSAID, Indomethacin.

  • Plausible Mechanism of Action: The inhibition of the IKKβ kinase provides a direct link between the compound and the regulation of inflammatory signaling pathways.

The strength of this evaluation lies in the convergence of evidence from multiple, mechanistically distinct assays. The initial observation of anti-inflammatory activity is substantiated and explained by the subsequent finding of kinase inhibition. This self-validating system of experiments provides a much higher degree of confidence in the compound's potential than any single assay could alone. Future work should focus on a broader kinase profiling to assess selectivity and in-vivo studies to confirm these promising in-vitro findings.

References

  • Ali, M. A., et al. (2009). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. PMC. Retrieved from [Link]

  • Al-Wajeeh, A. S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Shestakova, T., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives. MDPI. Retrieved from [Link]

  • Serafin, K., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-one Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. Retrieved from [Link]

  • Brzozowski, Z., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mali, P. D., & Dr. S. S. Todkar. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • ResearchGate. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

  • BosterBio. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • PubMed. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. Retrieved from [Link]

  • Formoso, V., et al. (n.d.). On the Dangers of Cross-Validation. An Experimental Evaluation. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Hasan, M. M., et al. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. Retrieved from [Link]

  • Liu, Y., et al. (2023). A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging. PMC. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • YouTube. (2024). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. Retrieved from [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • CRUK-CI. (2022). INTRODUCTION TO EXPERIMENTAL DESIGN AT CRUK-CI. Retrieved from [Link]

  • paasp network. (n.d.). Accurate design of in vitro experiments – why does it matter?. Retrieved from [Link]

  • Kumar, A., et al. (2022). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. PMC. Retrieved from [Link]

  • PubMed. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Retrieved from [Link]

  • bioRxiv. (2024). Understanding heterogeneous responses to T cell engagers: Binding characteristics and dosing thresholds determine cytotoxic efficacy. Retrieved from [Link]

Sources

independent verification of the synthesis of 2-hydroxy-1-(1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of the Synthesis of 2-Hydroxy-1-(1H-indol-5-yl)ethanone Content Type: Publish Comparison Guide

Executive Summary

This guide provides an independent technical verification of synthetic pathways for This compound (CAS: 38693-06-0), a critical intermediate in the development of indole-based kinase inhibitors and beta-blocker analogs.

Analysis of current literature and patent data identifies Route A (Cu(II)-Mediated Bromination followed by Formate Hydrolysis) as the superior protocol for medicinal chemistry applications. This route offers higher regioselectivity and reproducibility compared to classical Friedel-Crafts acylation or direct oxidation methods, which frequently suffer from C3-position side reactions on the indole ring.

Part 1: Strategic Analysis of Synthetic Pathways

The synthesis of 5-substituted indole ketones presents a specific challenge: the electron-rich C3 position is kinetically more nucleophilic than the C5 position. Direct acylation often fails to yield the C5 product exclusively. Therefore, the strategy must rely on functionalizing a pre-existing 5-substituent.

Comparison of Methodologies
FeatureMethod A: The "Gold Standard" Method B: Direct Oxidation Method C: Friedel-Crafts
Pathway 5-Acetylindole


-Bromination

Hydrolysis
5-Acetylindole

Hypervalent Iodine Oxidation
Indole + Glycolyl Chloride
Key Reagent Copper(II) Bromide (CuBr

)
IBX / Dess-MartinAlCl

/ SnCl

Regioselectivity High (Targeted side-chain functionalization)Moderate (Risk of ring oxidation)Low (Competes with C3 acylation)
Yield (Est.) 65-75% (Over 2 steps)30-50%< 20% (Complex mixture)
Scalability High (Heterogeneous reaction)Low (Reagent cost/safety)Low (Workup difficulty)
Purity Profile Clean (Main impurity is unreacted SM)Complex (Over-oxidation products)Complex (Isomers)

Recommendation: Method A is the only self-validating, scalable protocol suitable for high-purity applications. The use of CuBr


 prevents free radical bromination of the indole ring, a common failure mode when using elemental bromine (Br

) or NBS.
Part 2: Detailed Experimental Protocols
Route A: Selective Functionalization of 5-Acetylindole

Prerequisites:

  • Starting Material: 1-(1H-indol-5-yl)ethanone (5-acetylindole).[1] Commercially available or synthesized from 5-bromoindole via Stille coupling.

  • Safety: Work in a fume hood. CuBr

    
     generates HBr gas; ensure proper ventilation.
    

Objective: Synthesize 2-bromo-1-(1H-indol-5-yl)ethanone (CAS: 19611-93-9) without brominating the indole C3 position.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 5-acetylindole (1.0 eq, 10 mmol) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (CHCl

    
    )  (50 mL).
    
    • Rationale: This solvent system solubilizes the indole while maintaining the heterogeneous nature of the copper salt, controlling the reaction rate.

  • Addition: Add Copper(II) Bromide (CuBr

    
    , 2.2 eq) in one portion.
    
  • Reaction: Heat the suspension to reflux (approx. 70°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The green CuBr

      
       solid will turn to white CuBr as the reaction proceeds.
      
  • Workup:

    • Cool to room temperature.[2]

    • Filter off the white CuBr salts through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude

      
      -bromo ketone.
      
    • Checkpoint: The product should be a beige/brown solid.

      
      H NMR should show a singlet at 
      
      
      
      ppm (CH
      
      
      Br).

Objective: Convert the


-bromide to the 

-hydroxy ketone via a formate intermediate to minimize polymerization.
  • Substitution: Dissolve the crude bromo-intermediate from Step 1 in Ethanol (EtOH) (40 mL).

  • Reagent: Add Sodium Formate (HCOONa, 3.0 eq) and Water (10 mL).

  • Reflux: Heat to reflux for 4–6 hours.

    • Mechanism:[3] The formate anion displaces the bromide to form the formate ester, which is more stable than the free alcohol under these conditions.

  • Hydrolysis: Add 10% aqueous HCl (10 mL) to the hot solution and stir for 30 minutes to hydrolyze the formate ester.

  • Isolation:

    • Neutralize with saturated NaHCO

      
       solution.
      
    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO

    
    , gradient 0-5% MeOH in DCM).
    
Part 3: Validation & Quality Control

To verify the independent synthesis, compare your analytical data against these reference parameters.

Table 1: Analytical Specifications

TestExpected ResultInterpretation
Appearance Off-white to pale yellow powderDarkening indicates oxidation/polymerization.
HPLC Purity > 98.0% (AUC at 254 nm)Critical for biological assays.
MS (ESI+) [M+H]

= 176.07 m/z
Confirms molecular weight (C

H

NO

).

H NMR (DMSO-d

)

4.65 (d, 2H, CH

OH), 5.05 (t, 1H, OH)
Diagnostic doublet for CH

coupled to OH proton confirms alpha-hydroxy ketone.
IR Spectroscopy ~1670 cm

(Ketone C=O), ~3300 cm

(OH/NH)
Confirm ketone integrity; absence of ester bands.
Part 4: Logical Workflow Visualization

The following diagram illustrates the decision matrix and synthetic flow for the recommended Route A.

SynthesisPath Start Start: 5-Acetylindole (1-(1H-indol-5-yl)ethanone) Decision Select Bromination Agent Start->Decision PathA Route A (Recommended): CuBr2 in EtOAc/CHCl3 Decision->PathA High Selectivity PathB Route B (Risky): Br2 or NBS Decision->PathB Low Selectivity Intermed Intermediate: 2-Bromo-1-(1H-indol-5-yl)ethanone PathA->Intermed Reflux 4h PathB->Intermed Minor Pathway SideProduct Impurity: 3-Bromoindole derivatives PathB->SideProduct Major Pathway Hydrolysis Hydrolysis Step: NaCOOH / EtOH / H2O Intermed->Hydrolysis Nucleophilic Sub. Final Final Product: This compound Hydrolysis->Final Acid Hydrolysis

Caption: Workflow comparing the selective Copper(II) mediated route against non-selective bromination methods.

References
  • Synthesis of 5-Acetylindole Precursors

    • Source: BenchChem. "Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole.
    • URL:

  • Bromin

    
    ): 
    
    • Source: King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry.
    • Context: Validated in RWTH Publications for indole deriv
    • URL:

  • Intermediate Characterization (2-Bromo-1-(1H-indol-5-yl)ethanone)

    • Source: PubChem Compound Summary for CID 11310936.
    • URL:

  • Target Molecule Data (this compound)

    • Source: CymitQuimica & BenchChem Product C
    • URL:

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-1-(1H-indol-5-yl)ethanone
Reactant of Route 2
2-hydroxy-1-(1H-indol-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.